Product packaging for Lopinavir(Cat. No.:CAS No. 192725-17-0)

Lopinavir

カタログ番号: B192967
CAS番号: 192725-17-0
分子量: 628.8 g/mol
InChIキー: KJHKTHWMRKYKJE-AZWAZIRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O5 B192967 Lopinavir CAS No. 192725-17-0

特性

Key on ui mechanism of action

/The researchers/ have previously shown that the HIV protease inhibitor lopinavir has selective toxicity against human papillomavirus (HPV)-positive cervical carcinoma cells via an unknown mechanism. SiHa cervical carcinoma cells were stably transfected with the proteasome sensor vector pZsProSensor-1 to confirm lopinavir inhibits the proteasome in these cells. The Panorama Xpress profiler 725 antibody array was then used to analyse specific changes in protein expression in lopinavir-treated versus control untreated SiHa cells followed by PCR and western blotting. Colorimetric growth assays of lopinavir-treated E6/E7 immortalised versus control human keratinocytes were performed. Targeted small interfering RNA gene silencing followed by growth assay comparison of lopinavir-treated/untreated SiHa cells was also used. Lopinavir induced an increase in the fluorescence of pZsProSensor-1 transfected SiHa cells, indicative of proteasomal inhibition. Ribonuclease L (RNASEL) protein was shown to be up-regulated in lopinavir-treated SiHa cells, which was confirmed by PCR and western blot. Targeted silencing of RNASEL reduced the sensitivity of SiHa cells to lopinavir. Selective toxicity against E6/E7 immortalised keratinocytes versus control cells was also seen with lopinavir and was associated with up-regulated RNASEL expression. These data are consistent with the toxicity of lopinavir against HPV-positive cervical carcinoma cells being related to its ability to block viral proteasome activation and induce an up-regulation of the antiviral protein RNASEL. This is supported by the drug's selective toxicity and up-regulation of RNASEL in E6/E7 immortalised keratinocytes combined with the increased resistance to lopinavir observed in SiHa cells following silencing of RNASEL gene expression.
Lopinavir inhibits replication of HIV type 1 (HIV-1) by interfering with HIV protease. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes to form structural proteins of the virion core and essential viral enzymes. By interfering with the formation of these essential proteins and enzymes, lopinavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Lopinavir also has some in vitro activity against HIV type 2 (HIV-2).

CAS番号

192725-17-0

分子式

C37H48N4O5

分子量

628.8 g/mol

IUPAC名

(2S)-N-[(2R,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31+,32+,34+/m1/s1

InChIキー

KJHKTHWMRKYKJE-AZWAZIRRSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

異性体SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O

正規SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

外観

White Solid

Color/Form

Colorless solid from ethyl acetone
White to light tan powde

melting_point

124-127 °C

他のCAS番号

192725-17-0

物理的記述

Solid

ピクトグラム

Irritant

純度

99%

賞味期限

Based on the provided data, 18 months shelf life has been granted for the soft capsules when stored within their container at 5 °C with the option for room temperature storage after dispensing to the patients for up to 42 days. ... Based on the preliminary data, 18 months shelf life is acceptable when the oral solution is stored within its container at 5 °C, with the option for room temperature storage after dispensing to the patients for up to 42 days.
Stable if stored as directed;  avoid strong oxidizing agents

溶解性

Practically insoluble in water
Freely soluble in methanol and ethanol;  soluble in isopropanol

同義語

A 157378.0;  A-157378.0;  A157378.0;  ABT 378;  ABT-378;  ABT378;  Aluviran;  lopinavir;  N-(4-(((2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pydrimidineacetamide

蒸気圧

3.4X10-24 mm Hg at 25 °C (est)

製品の起源

United States

説明

Lopinavir is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3-{[(2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group. An antiretroviral of the protease inhibitor class, it is used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir. It has a role as an antiviral drug, a HIV protease inhibitor and an anticoronaviral agent. It is a member of amphetamines and a dicarboxylic acid diamide.
This compound is an antiretroviral protease inhibitor used in combination with other antiretrovirals in the treatment of HIV-1 infection. This compound is marketed and administered exclusively in combination with [ritonavir] - this combination, first marketed by Abbott under the brand name Kaletra in 2000, is necessary due to this compound's poor oral bioavailability and extensive biotransformation. Ritonavir is a potent inhibitor of the enzymes responsible for this compound metabolism, and its co-administration "boosts" this compound exposure and improves antiviral activity. Like many other protease inhibitors (e.g. [saquinavir], [nelfinavir]), this compound is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease. this compound was previously under investigation in combination with ritonavir for the treatment of COVID-19 caused by SARS-CoV-2.
This compound is a Protease Inhibitor. The mechanism of action of this compound is as a HIV Protease Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor.
This compound is an antiretroviral protease inhibitor used in combination with ritonavir in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with this compound may result of an exacerbation of the underlying chronic hepatitis B or C.
This compound is a peptidomimetic HIV protease inhibitor that retains activity against HIV protease with the Val 82 mutation. This compound is less affected by binding to serum proteins than the structurally-related drug ritonavir.
An HIV protease inhibitor used in a fixed-dose combination with RITONAVIR. It is also an inhibitor of CYTOCHROME P-450 CYP3A.

Molecular and Biochemical Mechanisms of Action of Lopinavir

HIV-1 Protease Inhibition

HIV-1 protease is a retroviral aspartyl protease essential for the life cycle of HIV. drugbank.com This enzyme is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into functional proteins and enzymes necessary for the assembly of mature, infectious virions. fda.govpediatriconcall.comacs.org Lopinavir functions as a potent inhibitor of this protease. nih.govpediatriconcall.com

Peptidomimetic Structural Basis of Protease Inhibition

This compound is a peptidomimetic molecule. drugbank.comwikipedia.org Peptidomimetics are designed to mimic the structure of peptide substrates that the protease would normally cleave, but they contain modifications that render them resistant to cleavage by the enzyme. drugbank.comresearchgate.net this compound contains a hydroxyethylene scaffold that mimics the transition state of the peptide linkage targeted by HIV-1 protease. drugbank.comacs.org This structural mimicry allows this compound to bind to the active site of the protease. drugbank.com The binding is characterized by strong structural contacts, including a crucial hydrogen bond between a hydroxyl group on the this compound core motif and the catalytic aspartic acid residues (Asp-25 and Asp-25') in the protease binding site. wikipedia.orgmdpi.com

Disruption of Gag Polyprotein Cleavage and Viral Maturation

By binding to the active site of HIV-1 protease, this compound blocks its enzymatic activity. drugbank.com This inhibition prevents the proteolytic cleavage of the Gag and Gag-Pol polyproteins. fda.govdrugbank.compediatriconcall.com The uncleaved polyproteins are essential for the proper assembly and maturation of new viral particles. fda.govpediatriconcall.com Without the necessary cleavage, the viral particles produced are immature and non-infectious. fda.govdrugbank.compediatriconcall.com

Impact on HIV-1 Infectivity and Replication Cycle

The disruption of Gag polyprotein cleavage and subsequent production of immature, non-infectious viral particles has a direct impact on the HIV-1 replication cycle. biorxiv.orgresearchgate.netnih.gov By preventing the formation of mature virions capable of infecting new cells, this compound effectively blocks the spread of the virus within the host. nih.gov Its primary antiviral action is to prevent subsequent infections of susceptible cells; it does not affect cells with already integrated viral DNA. nih.gov

Affinity for Wild-Type HIV Protease

This compound demonstrates high affinity for wild-type HIV-1 protease. nih.govnih.gov Studies have reported inhibition constant (Ki) values for wild-type HIV-1 protease in the low nanomolar range. For instance, one study reported a Ki value of 17.25 nM for wild-type HIV-1 protease. nih.gov Another study indicated a Ki value of 1.3 pM for wild-type HIV protease activity. asm.org These low Ki values indicate potent binding and inhibition of the enzyme.

The affinity of this compound for wild-type HIV protease can be illustrated by comparing Ki values from different studies:

StudyMethodWild-Type HIV-1 Protease Ki (nM)
nih.govFluorescence data analysis17.25
tandfonline.comEnzyme inhibition analysis2.09 ± 0.18
tandfonline.comFluorescence data analysis3.13 ± 0.55
asm.orgBiochemical assay0.0013 (1.3 pM)

Note: Variations in reported Ki values can occur due to differences in experimental methods and conditions.

This compound has been shown to have approximately 10-fold higher in vitro activity against wild-type HIV-1 protease compared to ritonavir (B1064). nih.gov

Antiviral Activity Beyond HIV-1 Protease

While primarily known for its activity against HIV-1 protease, this compound has also been investigated for potential antiviral effects against other viruses, particularly coronaviruses.

Inhibition of Viral Proteases of Other Coronaviruses

This compound has been explored for its inhibitory effects on the proteases of other coronaviruses, such as the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV) and Middle East Respiratory Syndrome coronavirus (MERS-CoV). biorxiv.orgnih.govfrontiersin.orgacs.org The main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the life cycle of coronaviruses, responsible for processing viral polyproteins. unc.edubrieflands.comaimspress.com

Studies have indicated that this compound can inhibit the SARS-CoV main protease. biorxiv.orgnih.gov For example, this compound was reported to inhibit SARS-CoV Mpro with an IC50 of 25-50 µM. biorxiv.org Molecular dynamics simulations have also suggested that the combination of this compound and ritonavir could inhibit the SARS-CoV 3CLpro enzyme. nih.gov

However, the effectiveness of this compound against the main protease of SARS-CoV-2 (the virus causing COVID-19) has been debated. While initial bioinformatics studies suggested potential interaction biorxiv.org, in vitro studies have shown that this compound was not effective in inhibiting SARS-CoV-2 Mpro activity at tested concentrations. biorxiv.org These results may contribute to the observed differences in clinical trial outcomes for SARS and COVID-19 patients treated with this compound-ritonavir. biorxiv.org Despite some in silico studies suggesting binding affinity to SARS-CoV-2 Mpro acs.orgscienceopen.com, in vitro enzymatic assays have not consistently demonstrated significant inhibitory activity against this protease. biorxiv.orgnih.gov

SARS-CoV 3C-like Protease (3CLpro) Inhibition

Studies have investigated the potential of this compound to inhibit the SARS-CoV 3C-like protease (3CLpro), a key enzyme involved in processing viral polyproteins into functional proteins necessary for replication acs.orgfrontiersin.org. Biochemical modeling studies have suggested that this compound can bind to the active site of SARS-CoV 3CLpro. One study indicated that the binding affinities of this compound and ritonavir to SARS-CoV 3CLpro did not show significant differences europeanreview.org. Hydrogen bonds are involved in the interaction between this compound and SARS-CoV 3CLpro europeanreview.org.

MERS-CoV Protease Inhibition

This compound has also been explored for its inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In cell cultures, this compound was found to inhibit MERS-CoV replication in the low-micromolar range wikipedia.org. One study reported an EC50 of 8 μg/ml for the combination of this compound/ritonavir against MERS-CoV in vitro europeanreview.org. It was presumed that this compound might target the MERS-CoV main protease (Mpro), similar to its reported activity against SARS-CoV Mpro alatorax.org.

SARS-CoV-2 3C-like Protease (3CLpro) Binding and Potential Inhibition

Given the similarities between SARS-CoV and SARS-CoV-2 proteases, the interaction of this compound with SARS-CoV-2 3CLpro (also known as Mpro) has been studied acs.orgfrontiersin.orgunimi.it. Computational studies, including molecular dynamics simulations and binding free energy estimations, suggest that this compound can interact with residues at the active site of SARS-CoV-2 3CLpro acs.orgeuropeanreview.org. While in silico studies have indicated binding, in vitro studies evaluating the direct inhibitory effect of this compound/ritonavir on SARS-CoV-2 have shown varying results, with some indicating moderate to weak inhibitory activity against SARS-CoV-2 PLpro (Papain-like protease) frontiersin.org. This compound has been classified as a non-covalent inhibitor of SARS-CoV-2 Mpro mdpi.com. Compared to more potent inhibitors, this compound and ritonavir may lack certain structural features that enhance binding efficiency to SARS-CoV-2 3CLpro, such as specific moieties for hydrogen bonding or reactive groups for covalent bonding acs.org.

Modulation of Cellular Pathways

Beyond its direct antiviral protease inhibition, this compound has been shown to modulate several cellular pathways.

AMP-activated Protein Kinase (AMPK) Activation

This compound has been demonstrated to activate AMP-activated protein kinase (AMPK) wikipedia.orgnih.govnih.gov. This activation appears to play a role in the drug's effects on protein synthesis nih.govnih.gov. This compound stimulates the phosphorylation of AMPK and its downstream targets nih.gov. This activation can occur via an AMPK-eEF2K dependent pathway, although AMPK may also directly regulate eEF2 phosphorylation independently of eEF2K nih.govnih.govwjgnet.com. The combination of this compound and ritonavir has also been shown to increase the expression of AMPK iiarjournals.orgresearchgate.net.

eEF2 Kinase (eEF2K) Activation

This compound increases the phosphorylation and activity of eEF2 kinase (eEF2K) nih.govnih.gov. This activation contributes to the increased phosphorylation of eukaryotic elongation factor-2 (eEF2), a key component of the translational machinery nih.govnih.gov. This compound's effect on eEF2K phosphorylation can be mediated via the activation of the AMPK pathway nih.govnih.gov.

Upregulation of Protein Ribonuclease L (RNASEL)

This compound has been shown to up-regulate the expression of the antiviral protein Ribonuclease L (RNASEL) bepls.comresearchgate.netnatap.orgnih.govcancerindex.org. This effect has been observed in human papillomavirus (HPV)-positive cervical carcinoma cells bepls.comresearchgate.netnatap.orgnih.govcancerindex.org. Studies using techniques such as PCR and western blot have confirmed the increased levels of RNASEL protein in this compound-treated cells bepls.comresearchgate.netnatap.orgnih.gov. The upregulation of RNASEL is suggested to be related to this compound's selective toxicity against these cells bepls.comresearchgate.netnatap.orgnih.gov.

Induction of Apoptosis in Human Cells

This compound, an antiretroviral protease inhibitor, has been shown to induce apoptosis in various human cell types, particularly in the context of cancer research. This pro-apoptotic activity is mediated through several distinct molecular and biochemical pathways.

One mechanism involves the blocking of the nuclear factor (NF)-κB pathway, which can lead to the induction of apoptosis in certain cancer cells, such as primary effusion lymphoma cells mdpi.com. Furthermore, research indicates that this compound can induce caspase-dependent apoptosis mdpi.com.

Studies have also highlighted the role of cellular stress pathways in this compound-induced apoptosis. This compound has been shown to induce proteotoxic and oxidative stress frontiersin.orgnih.gov. Additionally, it can suppress NF-κB activity frontiersin.orgnih.gov.

A significant mechanism by which this compound, often in combination with Ritonavir, triggers apoptosis in cancer cells is through the induction of endoplasmic reticulum (ER) stress researchgate.netauajournals.orgiiarjournals.orgiiarjournals.org. This ER stress can lead to downstream effects that promote cell death. For instance, the combination has been shown to increase the expression of AMP-activated protein kinase (AMPK) and suppress the mammalian target of rapamycin (B549165) (mTOR) pathway, contributing to the anti-cancer effects researchgate.netiiarjournals.orgiiarjournals.org.

This compound, particularly in combination with Ritonavir, has also been observed to increase the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors, such as Death Receptor 5 (DR5). This increased receptor expression sensitizes cancer cells to TRAIL-induced apoptosis researchgate.netiiarjournals.orgiiarjournals.org.

Further research into renal cancer cells demonstrated that the combination of this compound and Ritonavir can decrease the expression of anti-apoptotic proteins like BCL-2 and survivin. This effect is mediated, at least in part, by the inhibition of the Akt signaling pathway auajournals.org. The combination also perturbed the cell cycle, leading to an increase in the sub-G1 cell population, which is indicative of apoptosis auajournals.org.

Studies using Annexin-V assays have provided direct evidence of this compound's ability to increase the number of apoptotic cells. For example, in renal cancer cells, this compound at concentrations of 10-20 µM slightly increased Annexin-V positive cells, and this effect was drastically increased when combined with Ritonavir auajournals.org. Similarly, the combination significantly increased the number of Annexin-V positive cells in urological cancer cell lines iiarjournals.orgiiarjournals.org. The induction of apoptosis by the combination was also confirmed by the increased expression of cleaved PARP auajournals.orgiiarjournals.org.

In lung cancer cells, this compound/Ritonavir treatment induced apoptotic effects in a dose-dependent manner, increasing the percentage of cells undergoing apoptosis with increasing concentrations frontiersin.org. Dual staining with Annexin V-FITC and PI also confirmed significant pro-apoptotic effects induced by this compound/Ritonavir frontiersin.orgnih.gov.

This compound has also been reported to induce apoptosis in erythrocytes, characterized by cell shrinkage and phospholipid scrambling frontiersin.orgnih.gov.

The induction of ER stress has been identified as a pivotal factor in the anticancer effect observed with the combination of this compound and Ritonavir iiarjournals.orgiiarjournals.org. Experimental data shows that the combination increases the expression of ER stress markers like glucose-regulated protein 78 (GRP78) and endoplasmic reticulum resident protein 44 (ERp44) auajournals.orgiiarjournals.orgiiarjournals.org.

The following table summarizes some research findings on the effects of this compound or this compound/Ritonavir on apoptosis markers in various human cancer cell lines:

Cell Line TypeTreatment (this compound ± Ritonavir)Observed Effect on Apoptosis/MarkersSource
Primary effusion lymphomaThis compoundInduces apoptosis via blocking NF-κB pathway mdpi.com
Glioblastoma (LN-229, U-251)This compound-NO (derivative)Induced caspase-dependent apoptosis (more potent than this compound) mdpi.com
Renal Cancer (769-P, 786-O)This compound + RitonavirSynergistically increases Annexin-V positive cells, cleaved PARP expression auajournals.org
Renal Cancer (769-P, 786-O, Caki-2)This compound + RitonavirInduces ER stress (increased GRP78, ERp44), decreases BCL-2, survivin auajournals.org
Urological Cancer (769-P, 786-O, UMUC-3, T-24)This compound + RitonavirInduces ER stress, increases TRAIL receptor (DR5) expression, sensitizes to TRAIL researchgate.netiiarjournals.orgiiarjournals.org
Urological Cancer (769-P, UMUC-3)This compound + RitonavirIncreased Annexin-V positive cells, cleaved PARP, NOXA; reduced survivin iiarjournals.orgiiarjournals.org
Lung Cancer (MRC-5, A549)This compound/RitonavirInduces dose-dependent apoptosis, confirmed by Annexin V-FITC and PI staining frontiersin.orgnih.gov
MelanomaThis compoundInduces apoptosis, morphological changes, ROS production frontiersin.orgnih.gov
ErythrocytesThis compoundInduces apoptosis (shrinkage, phospholipid scrambling) frontiersin.orgnih.gov

Metabolic Pathways and Enzyme Interactions

The biotransformation of this compound is a complex process primarily occurring in the liver, involving several metabolic pathways. The extent and rate of its metabolism are significantly influenced by interactions with drug-metabolizing enzymes, most notably the cytochrome P450 system.

Oxidative Metabolism via Hepatic Cytochrome P450 System

This compound undergoes extensive oxidative metabolism almost exclusively through the hepatic cytochrome P450 (CYP) system. nih.gov This enzymatic system is responsible for the Phase I metabolism of a vast number of drugs and endogenous compounds. For this compound, this pathway is the principal route of clearance from the body, but its efficiency presents a significant challenge to achieving therapeutic drug concentrations when the drug is administered alone. apsf.orgencyclopedia.pub

The metabolism of this compound is overwhelmingly mediated by the CYP3A subfamily of isozymes. nih.gov Both CYP3A4 and CYP3A5 have been identified as the key enzymes responsible for the oxidative biotransformation of this compound. researchgate.net The rapid and extensive metabolism by these enzymes results in poor oral bioavailability for this compound when administered as a single agent. apsf.orgencyclopedia.pub The high affinity of this compound as a substrate for CYP3A4 underscores the critical role of this specific isozyme in its clearance. nih.gov

In vitro studies have led to the identification of twelve oxidative metabolites of this compound. nih.gov The primary metabolites found circulating in plasma are the C-4 oxidation products designated as M1, M3, and M4. nih.gov The M1 metabolite, also known as 4-Oxothis compound, results from the oxidation of the parent compound. While the structures of these major metabolites have been characterized, precise structural details for the more minor metabolites have not been fully elucidated in widely available literature. nih.gov

MetaboliteTypeSignificance
M1 Oxidative (C-4 oxidation)Predominant metabolite found in plasma. nih.gov
M3 Oxidative (C-4 oxidation)Predominant metabolite found in plasma. nih.gov
M4 Oxidative (C-4 oxidation)Predominant metabolite found in plasma. nih.gov
Other Minor Metabolites OxidativeTwelve total metabolites have been identified in vitro, but specific structures for minor metabolites are not fully elucidated. nih.gov

To counteract the rapid metabolism by CYP3A enzymes, this compound is exclusively co-formulated with ritonavir. nih.govencyclopedia.pub Ritonavir is a potent inhibitor of CYP3A4. apsf.orgencyclopedia.pubnih.gov By inhibiting this key enzyme, ritonavir effectively suppresses the extensive first-pass metabolism of this compound. apsf.orgdrugbank.com This "boosting" effect of ritonavir significantly increases the plasma concentrations and bioavailability of this compound, allowing it to reach and maintain therapeutic levels. nih.govapsf.orgencyclopedia.pub The combination of this compound and ritonavir is considered ideal because ritonavir not only increases this compound's plasma concentration but also decreases its bioactivation into reactive metabolites. apsf.orgdrugbank.com this compound itself also contributes to the net CYP3A inhibition, although it is a less potent inhibitor than ritonavir. drugbank.comnih.gov

While the dominant interaction involving this compound's metabolism is the potent inhibition by ritonavir, the concept of enzyme induction is also relevant to its pharmacokinetics. The this compound/ritonavir combination has been shown to induce the activity of other cytochrome P450 enzymes, such as CYP2C9, CYP2C19, and CYP1A2. nih.gov This induction can increase the metabolism of other drugs cleared by these pathways. Some evidence suggests that ritonavir itself may undergo some level of auto-induction of its metabolism, which could potentially, over time, slightly alter the steady-state concentrations of both ritonavir and the this compound it is protecting. nih.gov Furthermore, the metabolism of this compound can be significantly induced by co-administered drugs that are strong CYP3A inducers, such as efavirenz (B1671121), leading to a higher elimination rate constant for this compound and potentially sub-therapeutic plasma concentrations if the dosage is not adjusted. nih.gov

Glucuronidation Pathways

In addition to oxidative metabolism, glucuronidation (a Phase II metabolic pathway) also plays a role in the disposition of drugs, and this compound interacts with these pathways. The this compound/ritonavir combination has been shown to induce glucuronidation enzymes, specifically the UGT1A4 isoform. apsf.org This can lead to increased metabolism and decreased plasma levels of other drugs that are substrates of this enzyme. apsf.org Conversely, in vitro studies have demonstrated that this compound, along with other HIV protease inhibitors, can act as an inhibitor of several UGT enzymes, including UGT1A1, UGT1A3, and UGT1A4. nih.gov This inhibition of UGT1A1-mediated bilirubin glucuronidation is thought to be a mechanism behind hyperbilirubinemia seen with some protease inhibitors. nih.gov

Protein Binding Dynamics

This compound is characterized by its high affinity for plasma proteins, with a binding rate of approximately 98-99%. wikipedia.org This interaction is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability at target sites, and elimination. The binding primarily involves two major plasma proteins: alpha-1-acid glycoprotein (AAG) and albumin. drugbank.com

This compound binds to both alpha-1-acid glycoprotein (AAG), a primary binding protein for basic drugs, and albumin, which typically binds acidic drugs. drugbank.comyoutube.com Although both proteins contribute to the extensive binding of this compound in the plasma, the nature and affinity of these interactions differ. nih.gov Studies characterizing these binding dynamics have determined the equilibrium dissociation constant (KD) and the number of binding sites (N) for each protein. For AAG at concentrations of 7–23 μM, the binding of this compound is saturable, with a KD of 5.0 ± 1.1 μM and approximately 1.2 ± 0.2 binding sites. nih.govnih.gov In contrast, this compound's binding to human serum albumin (HSA) shows different characteristics depending on the protein concentration. At lower HSA concentrations (15–152 μM), the binding is characterized by a KD of 24.3 ± 8.7 μM with about 1.1 ± 0.4 binding sites. However, at physiological concentrations (758 μM), the binding to albumin becomes essentially unsaturable. nih.govnih.gov

Table 1: this compound Binding Parameters to Plasma Proteins
Plasma ProteinConcentration Range (μM)Equilibrium Dissociation Constant (KD) (μM)Number of Binding Sites (N)
Alpha-1-Acid Glycoprotein (AAG)7–235.0 ± 1.11.2 ± 0.2
Human Serum Albumin (HSA) (Low Conc.)15–15224.3 ± 8.71.1 ± 0.4
Human Serum Albumin (HSA) (High Conc.)758Essentially UnsaturableNot Applicable

Data sourced from studies characterizing the binding of this compound to purified plasma proteins. nih.govnih.gov

Only the unbound, or free, fraction of a drug is considered pharmacologically active, as it is able to diffuse from the plasma to target tissues and interact with its molecular target. youtube.com Due to its extensive protein binding, the unbound fraction of this compound is very small. nih.gov In one study, the unbound fraction of this compound in serum from cord blood was determined to be 0.022 ± 0.011%. nih.govnih.gov The unbound fraction in maternal serum samples was found to be 0.89 ± 0.12%, a value not significantly different from that in cord serum. nih.govnih.gov Despite significant decreases in total this compound concentrations during pregnancy, studies have shown that the unbound, active concentrations generally remain well above the wildtype IC50 values. nih.gov The quantification of this small fraction is crucial for understanding the drug's efficacy and potential for toxicity, yet it presents analytical challenges. researchgate.net

Drug Transport and Efflux Mechanisms

The net intracellular concentration of this compound is not solely governed by its absorption and plasma protein binding but is also significantly influenced by active transport processes at the cellular level. Efflux transporters, particularly members of the ATP-binding cassette (ABC) transporter family, play a crucial role in limiting the intracellular accumulation of the drug. nih.govwikipedia.org

This compound has been identified as a substrate for several efflux transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). nih.gov The recognition and subsequent transport of this compound by these proteins can limit its oral bioavailability and penetration into sanctuary sites like the central nervous system. nih.gov

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that actively transports a wide array of xenobiotics out of cells. nih.govwikipedia.org this compound is a recognized substrate of P-gp. drugbank.comnih.govnih.gov This has been demonstrated in studies using polarized epithelial cell lines, such as Madin-Darby Canine Kidney (MDCK) cells, that have been genetically engineered to overexpress human P-gp (MDCKII-MDR1). nih.gov

In these experimental systems, the transport of this compound across the cell monolayer is directional. nih.gov The efflux ratio, which compares the rate of transport from the basolateral (blood) side to the apical (lumen) side with the rate in the opposite direction, is significantly higher in cells expressing P-gp. nih.gov Research has shown the efflux ratio for this compound in wild-type MDCKII cells to be 1.32, whereas in MDCKII-MDR1 cells, this ratio increased significantly to 4.91, indicating enhanced efflux mediated by P-gp. nih.gov This P-gp-mediated transport can be inhibited by specific P-gp inhibitors like P-gp 4008 and GF120918, which reduce the efflux ratio back to near unity, confirming that this compound is indeed a substrate for this transporter. nih.gov This mechanism is clinically relevant as P-gp is highly expressed in the apical membrane of intestinal epithelial cells, where it can limit the oral absorption and bioavailability of this compound. nih.gov

Table 2: this compound Efflux Ratios in Transfected Cell Lines
Cell LinePrimary Efflux Transporter ExpressedThis compound Efflux Ratio (No Inhibitor)
MDCK-Wild TypeNone (Parental)1.32
MDCKII-MDR1P-glycoprotein (P-gp)4.91
MDCKII-MRP2MRP22.89

Efflux ratio is defined as the rate of transport in the basolateral-to-apical direction divided by the rate in the apical-to-basolateral direction. A ratio significantly greater than 1 indicates active efflux. nih.gov

Molecular Pharmacology and Pharmacokinetics of Lopinavir

Efflux Transporter Interactions

In vitro experiments have quantified the effect of MRP2 on lopinavir transport. The efflux ratio, a measure of directional transport, was found to be significantly higher in MDCKII-MRP2 cells compared to wild-type cells, indicating active efflux. nih.gov This MRP2-mediated transport can be inhibited by selective inhibitors. For instance, the presence of MK-571, an inhibitor of the MRP family, completely inhibited the directional efflux of this compound in MDCKII-MRP2 cell lines, causing the efflux ratio to return to a value near unity. nih.gov This evidence confirms that this compound is a substrate of MRP2 and that this transporter is actively involved in its disposition. nih.govnih.gov

Table 1: this compound Efflux Ratios in Transfected MDCKII Cell Lines
Cell LineTransporter ExpressedEfflux Ratio (Absence of Inhibitor)Reference
MDCK-Wild typeNone (Parental)1.32 nih.gov
MDCKII-MRP1MRP11.26 nih.gov
MDCKII-MRP2MRP22.89 nih.gov
MDCKII-MDR1P-gp (MDR1)4.91 nih.gov

This compound interacts with the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, primarily as an inhibitor rather than a substrate. nih.govresearchgate.net Studies have shown that this compound can inhibit the activity of BCRP, with a reported IC50 value of 25.5 µM. nih.govnih.gov This inhibitory action suggests that this compound could potentially reverse BCRP-mediated multidrug resistance in cancer cells. nih.gov

Further investigations into this interaction reveal that this compound is not significantly transported by BCRP. nih.gov Cytotoxicity assays comparing cell lines that overexpress BCRP with parental cell lines showed no difference in sensitivity to this compound, indicating it is not a substrate for BCRP-mediated efflux. nih.govresearchgate.net Molecular modeling and cell-based analyses suggest a non-competitive inhibition mechanism, where this compound binds to a site on the BCRP transporter that is distinct from the substrate-binding site. nih.govnih.gov This interaction primarily involves the E446 amino acid residue of the BCRP protein. nih.gov

The intracellular concentration of this compound, which is crucial for its therapeutic efficacy, is significantly influenced by the activity of efflux transporters. Inhibition of these transporters can lead to a marked increase in the intracellular accumulation of the drug. nih.gov Several compounds have been shown to modulate this compound levels within cells by inhibiting specific transporters.

In studies using peripheral blood mononuclear cells (PBMCs), known inhibitors of efflux transporters significantly increased the intracellular accumulation of this compound. nih.govoup.com

Tariquidar , a potent and specific P-glycoprotein (P-gp) inhibitor, has been shown to significantly increase the cellular accumulation ratio (CAR) of this compound. nih.govoup.com

MK571 , an inhibitor of the MRP family of transporters, also leads to a significant increase in intracellular this compound levels. nih.gov

Frusemide , which inhibits MRP1 and MRP2, has a similar effect, enhancing the accumulation of this compound within PBMCs. nih.govoup.com

Dipyridamole , an inhibitor with broader specificity against transporters including MRP1 and P-gp, also substantially increases the intracellular concentration of this compound. nih.govoup.com

These findings demonstrate that the activity of efflux pumps is a key determinant of the intracellular bioavailability of this compound. By blocking these pathways, transporter inhibitors can effectively boost the drug's concentration at its site of action. nih.gov

Table 2: Effect of Various Inhibitors on Intracellular this compound Accumulation in PBMCs
InhibitorPrimary Target(s)Effect on Intracellular this compoundReference
TariquidarP-gpSignificantly Increased Accumulation nih.govoup.com
MK571MRPSignificantly Increased Accumulation nih.gov
FrusemideMRP1/2Significantly Increased Accumulation nih.govoup.com
DipyridamoleMRP1/P-gpSignificantly Increased Accumulation nih.govoup.com

Research indicates that CYP3A4 activity has a far greater impact on this compound pharmacokinetics than efflux transporters like P-gp. nih.gov In fact, the extensive metabolism by CYP3A4 appears to prevent the saturation of these transporters. nih.gov When CYP3A4 activity is absent or inhibited, the effects of transporters like P-gp become more apparent, suggesting that under normal conditions, rapid metabolism keeps this compound concentrations below the threshold required to saturate the efflux pumps. nih.gov

This interplay is clinically significant, particularly in the context of co-administered drugs. Ritonavir (B1064), which is co-formulated with this compound, dramatically increases this compound's bioavailability primarily by potently inhibiting CYP3A4. nih.govresearchgate.netapsf.org This inhibition reduces the first-pass metabolism of this compound in the intestine and liver. nih.gov Conversely, drugs that induce CYP3A4, such as rifampin, can significantly decrease plasma concentrations of this compound, even when boosted with ritonavir, by accelerating its clearance. drugs.complos.org This demonstrates the critical and dominant role of CYP3A4 in the disposition of this compound and illustrates how its interaction with efflux transporters is highly entangled and substrate-dependent. nih.govnih.gov

Molecular Basis of Drug Drug Interactions Involving Lopinavir

Cytochrome P450 Enzyme Modulation

Lopinavir/ritonavir (B1064) significantly influences the activity of several cytochrome P450 (CYP) enzymes, leading to altered metabolism and potential changes in the plasma concentrations of co-administered drugs apsf.orgeuropa.eu.

Inhibition of CYP3A4 by this compound/Ritonavir

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme, which is present in both the intestinal tract and liver drugbank.comnih.gov. This potent inhibition is a key reason for its use as a pharmacokinetic booster for other protease inhibitors, including this compound mims.compatsnap.comdrugbank.com. This compound also contributes to CYP3A4 inhibition, although it is less potent than ritonavir apsf.org. The combination of this compound and low-dose ritonavir leads to significant inhibition of hepatic and intestinal CYP3A activity nih.gov. This inhibition can result in increased plasma concentrations of drugs primarily metabolized by CYP3A4, potentially leading to increased or prolonged therapeutic effects and adverse reactions europa.eu. Ritonavir is considered a mechanism-based inactivator of CYP3A4, irreversibly blocking the enzyme through various proposed mechanisms, including the formation of a metabolic-intermediate complex, strong ligation to the heme iron, heme destruction, and covalent attachment of a reactive intermediate to the enzyme nih.gov.

Induction of Other CYP Isozymes (e.g., CYP2C9, CYP1A2, CYP2C19)

While significantly inhibiting CYP3A4, this compound/ritonavir can induce the activity of other CYP isozymes, including CYP2C9, CYP1A2, and CYP2C19 apsf.orgeuropa.eunih.govcmaj.canih.gov. Studies in healthy volunteers have shown that this compound/ritonavir therapy results in modest induction of CYP1A2 and CYP2C9 activity and potent induction of CYP2C19 activity nih.gov. This induction can lead to increased biotransformation of co-administered medicinal products metabolized by these enzymes, potentially resulting in lowered plasma concentrations and a decrease in their efficacy europa.eu. For example, this compound/ritonavir has been shown to induce CYP2C9 and CYP1A2 activity, which can reduce the levels of drugs metabolized by these enzymes, such as warfarin (B611796) cmaj.cacmaj.ca. The induction of CYP2C19 and CYP2C9 by this compound/ritonavir can potentially decrease the exposure of drugs like abrocitinib (B560407) hiv-druginteractions.org.

Here is a summary of the modulation effects on key CYP enzymes:

CYP IsozymeModulation Effect (this compound/Ritonavir)Potential Outcome for Co-administered SubstratesRelevant Citations
CYP3A4Potent InhibitionIncreased plasma concentrations apsf.orgeuropa.eudrugbank.comnih.govnih.gov
CYP2C9InductionDecreased plasma concentrations apsf.orgeuropa.eunih.govcmaj.canih.govcmaj.caresearchgate.nethiv-druginteractions.org
CYP1A2InductionDecreased plasma concentrations apsf.orgnih.govcmaj.canih.govcmaj.ca
CYP2C19InductionDecreased plasma concentrations apsf.orgeuropa.eunih.govnih.govresearchgate.net

Influence on Glucuronidation

This compound/ritonavir has also been shown to induce glucuronidation europa.euhiv-druginteractions.orghiv-druginteractions.orgnih.govdrugbank.com. Ritonavir, in particular, induces glucuronidation enzymes in the liver, specifically the isoform UGT1A4 apsf.org. This induction can lead to increased clearance of drugs primarily metabolized through glucuronidation, potentially reducing their plasma concentrations europa.euhiv-druginteractions.orghiv-druginteractions.org. For instance, this compound can induce glucuronidation, which may reduce the plasma concentrations of abacavir (B1662851) hiv-druginteractions.orghiv-druginteractions.org.

Efflux Transporter Modulation

In addition to affecting CYP enzymes, this compound/ritonavir can modulate the activity of efflux transporters, which play a crucial role in the transport of drugs across cell membranes apsf.orgelsevier.esoup.com.

Inhibition of P-glycoprotein by this compound/Ritonavir

Ritonavir is known to be both an inhibitor and inducer of the P-glycoprotein (P-gp) efflux pump apsf.org. It can act initially as an inhibitor and later as an inducer apsf.org. This compound has also demonstrated high P-gp inhibitory activity, comparable to that of known P-gp inhibitors like verapamil (B1683045) iiarjournals.org. Studies have shown that ritonavir is a more potent inhibitor of P-glycoprotein than certain other multidrug resistance-reversing agents nih.gov. Inhibition of P-gp by this compound and ritonavir can play a significant role in sensitizing cells to co-administered drugs that are substrates of P-gp iiarjournals.org.

Effects on Co-administered Drug Substrates of Efflux Pumps

Here is a summary of the modulation effects on P-glycoprotein and the impact on its substrates:

Efflux TransporterModulation Effect (this compound/Ritonavir)Potential Outcome for Co-administered SubstratesRelevant Citations
P-glycoprotein (P-gp)Inhibition (initial), Induction (later)Altered concentrations (increased initially, potentially decreased later) mims.comapsf.orghiv-druginteractions.orgoup.comiiarjournals.orgnih.govoup.comnatap.orgnih.gov
MRP1, MRP2This compound is a substrate; Inhibition by LPV/r can increase this compound intracellular concentrationPotential for altered concentrations of co-administered substrates oup.comnih.govnih.gov

Mechanistic Insights into Interaction Specificity

The drug-drug interactions involving this compound, particularly in its co-formulation with ritonavir, are primarily driven by their effects on key drug disposition pathways. These mechanisms include overlapping substrate specificities with and modulation of CYP enzymes and efflux transporters.

Overlapping Substrate Specificities with CYP3A4 and Efflux Transporters

This compound is extensively metabolized by the hepatic cytochrome P450 system, almost exclusively by the CYP3A isozyme, predominantly CYP3A4. drugbank.comfda.govmims.comgenome.jp This makes this compound a sensitive substrate of CYP3A4. asm.org The co-administered ritonavir is a potent inhibitor of CYP3A4, which significantly reduces this compound's first-pass hepatic metabolism and increases its plasma concentrations. drugbank.comfda.govnih.gov

Furthermore, this compound has demonstrated potent inhibitory effects on organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and, to a lesser extent, OATP1B3. nih.govkuleuven.be These transporters are involved in the hepatic uptake of various drugs. Inhibition of OATP1B1 by this compound can explain clinically relevant interactions with co-administered drugs that are substrates of this transporter, such as fexofenadine (B15129) and rosuvastatin (B1679574). nih.govkuleuven.be this compound and ritonavir have also been shown to inhibit Breast Cancer Resistance Protein (BCRP, ABCG2). researchgate.netnih.govresearchgate.net

The overlapping substrate specificities and inhibitory/inductive effects on these metabolic enzymes and transporters create a complex scenario for potential drug interactions when this compound/ritonavir is co-administered with other medications.

Competitive Inhibition and Induction Phenomena

Drug interactions involving this compound/ritonavir can arise from both competitive inhibition and induction of drug-metabolizing enzymes and transporters.

Ritonavir is a well-established, potent inhibitor of CYP3A4. apsf.orgresearchgate.netnih.govhiv.govmdpi.com This inhibition is not solely competitive but also involves mechanism-based inactivation of the enzyme. apsf.orgmdpi.commedsafe.govt.nz This strong inhibitory effect on CYP3A4 is the primary reason for its use as a pharmacokinetic enhancer for this compound and other protease inhibitors. drugbank.comfda.govnih.govhiv.gov The inhibition of CYP3A4 by the this compound/ritonavir combination can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially increasing the risk of adverse effects. frontiersin.orgapsf.orgmedscape.com

While primarily known for its inhibitory effects, ritonavir also possesses the capacity to induce the expression of several CYP enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, as well as certain transporters like P-gp and BCRP, and glucuronidation enzymes like UGT1A4. apsf.orgmdpi.com This induction occurs via activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). mdpi.commedsafe.govt.nz The inductive effects can lead to decreased plasma concentrations of co-administered drugs that are substrates of these induced enzymes or transporters, potentially reducing their efficacy. apsf.org

This compound itself also contributes to the modulation of these pathways. This compound demonstrates mechanism-based CYP3A4 inhibition, although it is a less potent inhibitor than ritonavir. apsf.org As mentioned earlier, this compound has also been reported to be both an inhibitor and inducer of P-gp. asm.org

The interplay between the inhibitory and inductive effects of the this compound/ritonavir combination determines the net effect on the pharmacokinetics of co-administered drugs. While the strong CYP3A4 inhibition by ritonavir often predominates, particularly for drugs primarily metabolized by this enzyme, the inductive effects on other pathways can also lead to clinically significant interactions. apsf.orgmdpi.com The time course of these interactions can also be complex, with acute inhibition potentially being more pronounced than effects observed after chronic administration, as seen with P-gp inhibition. nih.govjst.go.jp

Data Table: Examples of this compound/Ritonavir Interactions with CYP3A4 and Transporter Substrates

Co-administered DrugPrimary Metabolism/Transport Pathway AffectedObserved Interaction with LPV/rPotential Mechanism
Avanafil (B1665834)CYP3A4Increased avanafil levels. medscape.comCYP3A4 inhibition by LPV/r. medscape.com
Brigatinib (B606365)CYP3A4, P-gpIncreased brigatinib levels. medscape.comCYP3A4 and P-gp inhibition by LPV/r. medscape.com
Bosutinib (B1684425)CYP3A4, P-gpIncreased bosutinib levels (~5-fold increase in plasma concentration). medscape.comCYP3A4 and P-gp inhibition by LPV/r. medscape.com
Atorvastatin (B1662188)CYP3A4Increased atorvastatin levels. medscape.comCYP3A4 inhibition by LPV/r. medscape.com
FexofenadineOATP1B1, P-gpIncreased fexofenadine AUC (2.9-fold at steady-state LPV/r). nih.govOATP1B1 and P-gp inhibition by LPV/r. nih.govnih.govkuleuven.be
RosuvastatinOATP1B1Increased rosuvastatin AUC and Cmax (~2- and 5-fold, respectively). kuleuven.beOATP1B1 inhibition by LPV/r. kuleuven.beresearchgate.net
DabigatranP-gpCase report suggests no clinically significant interaction, but P-gp inhibition could potentially increase levels, especially in renal impairment. hiv-druginteractions.orgP-gp inhibition by LPV/r. hiv-druginteractions.org
Tenofovir (B777) AlafenamideP-gp, BCRPIncreased tenofovir alafenamide AUC and Cmax (47% and 119%). hiv-druginteractions.orgP-gp and/or BCRP inhibition by ritonavir component. hiv-druginteractions.org
Lamotrigine (B1674446)UGT1A4Decreased lamotrigine levels. apsf.orgUGT1A4 induction by ritonavir component. apsf.org
WarfarinCYP2C9Decreased INR (variable levels observed). apsf.orgCYP2C9 induction by ritonavir component. apsf.org

Detailed Research Findings:

Research has provided detailed insights into the specific interactions. For instance, a study investigating the effect of this compound/ritonavir on fexofenadine exposure, a P-gp substrate, found that steady-state this compound/ritonavir increased the fexofenadine AUC by 2.9-fold. nih.gov This was attributed to increased bioavailability likely due to P-glycoprotein inhibition. nih.gov Another study examining the interaction with rosuvastatin, an OATP1B1 substrate, observed approximately 2- and 5-fold increases in rosuvastatin AUC and Cmax, respectively, when co-administered with this compound/ritonavir. kuleuven.be This significant increase was suggested to be mediated via inhibition of OATP1B1 by either ritonavir and/or this compound. kuleuven.be

In vitro studies have further characterized the inhibitory potency of this compound against OATP1B1 and OATP1B3, showing this compound to be a potent inhibitor of OATP1B-mediated substrate accumulation. nih.govkuleuven.be The inhibitory profiles for OATP2B1 were found to be different. nih.govkuleuven.be

Studies on BCRP inhibition have indicated that this compound can inhibit BCRP activity with a specific IC50 value. researchgate.netnih.govoup.com Molecular docking studies suggest that this compound interacts with specific residues within the BCRP transporter, distinct from the binding site of some substrates. researchgate.netnih.gov

The inductive effects of ritonavir have also been quantified. Studies have shown that ritonavir can induce the expression of various CYP enzymes and transporters, contributing to altered metabolism and transport of co-administered drugs. apsf.org

Preclinical and in Vitro Antiviral Spectrum of Lopinavir

HIV-1 Antiviral Activity

Lopinavir demonstrates potent in vitro antiviral activity against HIV-1, targeting the viral protease to disrupt replication.

In Vitro Potency Against Laboratory Strains and Clinical Isolates

In vitro studies using acutely infected lymphoblastic cell lines have shown that this compound is active against various HIV-1 laboratory strains. In the absence of human serum, the mean 50% effective concentration (EC50) of this compound against five different HIV-1 laboratory strains was reported to be 19 nM europa.eueuropa.eutmda.go.tz. Against the HIV-1IIIB strain in MT4 cells, the EC50 was 17 nM in the absence of human serum europa.eu. Studies evaluating this compound against wild-type HIV-1 clinical isolates in peripheral blood mononuclear cells (PBMC) have reported a mean EC50 of 6.5 nM in the absence of human serum europa.eu. The in vitro antiviral activity of this compound against several HIV-1 clinical isolates ranged from 4 to 11 nM (0.003 to 0.007 µg/mL) in the absence of human serum fda.govpom.go.id.

This compound has also demonstrated antiviral activity against HIV-2 laboratory strains. For one laboratory strain of HIV-2, the EC50 values were 25 nM and 104 nM in the absence and presence of 50% human serum, respectively europa.eu.

The in vitro antiviral activity of this compound has also been assessed against clinical isolates from patients who had experienced failure with one or more protease inhibitors. Analysis of 112 such isolates revealed that specific mutations in the HIV protease were associated with reduced in vitro susceptibility to this compound. These included mutations at positions L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M europa.eueuropa.eutmda.go.tzpom.go.id. Isolates that showed greater than 4-fold reduced susceptibility to nelfinavir (B1663628) or saquinavir (B1662171) generally displayed less than 4-fold reduced susceptibility to this compound fda.gov.

Here is a table summarizing the in vitro potency of this compound against HIV-1:

HIV-1 Strain TypeCell TypeHuman Serum PresenceMean EC50 (nM)Citation
Laboratory Strains (5 different)Lymphoblastic cell linesAbsent19 europa.eueuropa.eutmda.go.tz
HIV-1IIIBMT4 cellsAbsent17 europa.eu
HIV-1IIIBMT4 cells50% Present102 europa.eu
Wild Type Clinical IsolatesPBMCAbsent6.5 europa.eu
Clinical Isolates (n=6)Peripheral blood lymphocytesAbsent4-11 fda.govpom.go.id

Impact of Human Serum on In Vitro Efficacy

The presence of human serum has been shown to impact the in vitro efficacy of this compound against HIV-1. In acutely infected lymphoblastic cell lines, the mean EC50 of this compound against five different HIV-1 laboratory strains was 19 nM in the absence of human serum, compared to 163 nM in the presence of 50% human serum europa.eu. For the HIV-1IIIB strain in MT4 cells, the mean EC50 increased from 17 nM without human serum to 102 nM with 50% human serum europa.eu. This represents a 7- to 11-fold attenuation of activity in the presence of 50% human serum fda.govpom.go.id. This compound is approximately 98-99% bound to plasma proteins, which contributes to the observed reduction in free, active drug concentration in the presence of serum mims.comacpjournals.orgfda.gov.

Comparison of Potency with Other Protease Inhibitors (e.g., Ritonavir (B1064), Indinavir (B1671876), Saquinavir)

Comparisons of this compound's in vitro potency against HIV-1 with other protease inhibitors like ritonavir, indinavir, and saquinavir have been conducted. In the absence of human serum, the mean EC50 of this compound against wild-type HIV-1 clinical isolates in PBMC was 6.5 nM. This compared to 22 nM for ritonavir, 14 nM for indinavir, and 3.5 nM for saquinavir europa.eu. Another source provides comparable EC50 data for other protease inhibitors in the absence of human serum: 20 nM for ritonavir, 14 nM for indinavir, and 3.5 nM for saquinavir europa.eu.

In the presence of 50% human serum, the mean EC50 of this compound against HIV-1IIIB in MT4 cells was 102 nM, while for ritonavir it was significantly higher at 1044 nM europa.eu. This compound is considered to have greater in vitro potency than ritonavir fda.govoup.com. The antiviral activity of the coformulation of this compound and ritonavir is primarily attributed to this compound mims.comfda.govfda.gov.

Here is a table comparing the in vitro potency of this compound with other Protease Inhibitors against HIV-1:

Protease InhibitorHuman Serum PresenceMean EC50 (nM) (Wild Type Clinical Isolates in PBMC)Mean EC50 (nM) (HIV-1IIIB in MT4 cells)Citation
This compoundAbsent6.517 europa.eu
RitonavirAbsent2258 europa.eu
IndinavirAbsent14- europa.eu
SaquinavirAbsent3.5- europa.eu
This compound50% Present-102 europa.eu
Ritonavir50% Present-1044 europa.eu

Coronaviruses Antiviral Activity

Preclinical studies have also investigated the potential antiviral activity of this compound against coronaviruses, particularly SARS-CoV and MERS-CoV.

SARS-CoV In Vitro Activity and EC50 Determination

In vitro studies have explored the activity of this compound against the SARS-CoV. Some research suggested that this compound could inhibit the main proteinase (3CLpro) of SARS-CoV mdpi.comjci.org. One in vitro study indicated antiviral activity against SARS-associated coronavirus at a concentration of 4 µg/mL after 48 hours of incubation nih.gov. Cytopathic inhibition was achieved down to a concentration of 1 µg/mL of this compound when combined with ribavirin (B1680618) at 6.25 µg/mL, suggesting potential synergy nih.gov.

However, other studies have presented less conclusive findings regarding this compound's direct inhibitory effect on SARS-CoV replication in vitro nih.gov. One in vitro study identified the EC50 of this compound/ritonavir for SARS-CoV to be 4 μg/ml, while another reported it as 6 μg/ml europeanreview.org. A separate study indicated an in vitro EC50 for this compound against SARS-CoV-1 of 4.1 µg/mL acpjournals.org. Another source reported an in vitro EC50 for SARS-CoV of 17.1 μM (equivalent to 10,800 ng/mL) medrxiv.org.

Here is a table summarizing the reported in vitro EC50 values for this compound (or this compound/Ritonavir) against SARS-CoV:

Compound/CombinationEC50 ValueUnitCitation
This compound/Ritonavir4µg/mL europeanreview.org
This compound/Ritonavir6µg/mL nih.goveuropeanreview.org
This compound4.1µg/mL acpjournals.org
This compound17.1 (10,800)µM (ng/mL) medrxiv.org
This compound26.63μM nih.gov
This compound26.1μM nih.gov

MERS-CoV In Vitro Activity and EC50 Determination

This compound has also been investigated for its in vitro activity against MERS-CoV. Studies have shown that this compound can inhibit MERS-CoV replication and MERS-CoV-induced cytopathic effects in vitro nih.govalatorax.org. The reported EC50 values for this compound against MERS-CoV in vitro vary across studies. One study identified an EC50 of 8 μg/ml for this compound/ritonavir europeanreview.org. Another study reported an EC50 of 8 μM (equivalent to 5,030 ng/mL) for this compound, with a maximal protective effect observed at 12 μM nih.govmedrxiv.orgnih.govalatorax.org. Some studies reported EC50 values for this compound/ritonavir in the range of 8.0 to 8.5 μg/ml europeanreview.org. One study showed an EC50 of 8.5 μg/ml, noting lower antiviral activities compared to ribavirin and interferon-beta europeanreview.org. Another study reported EC50 values for this compound and ritonavir against MERS-CoV as 11.6 μM and 24.9 μM, respectively nih.gov.

However, it is worth noting that one in vitro study was unable to demonstrate antiviral activity of this compound against MERS-CoV frontiersin.org.

Here is a table summarizing the reported in vitro EC50 values for this compound (or this compound/Ritonavir) against MERS-CoV:

Compound/CombinationEC50 ValueUnitCitation
This compound/Ritonavir8μg/ml europeanreview.org
This compound/Ritonavir8.5μg/ml europeanreview.org
This compound8.0 (5,030)μM (ng/mL) nih.govmedrxiv.orgnih.govalatorax.org
This compound11.6μM nih.gov
Ritonavir24.9μM nih.govfrontiersin.org

SARS-CoV-2 In Vitro Activity

In vitro studies have explored the activity of this compound, often in combination with ritonavir (LPV/r), against SARS-CoV-2 in various cell lines. Some research indicated that LPV/r showed significant inhibitory effects on SARS-CoV-2 in vitro at concentrations considered achievable in plasma. nih.gov For instance, in Vero cells, LPV/r administered after viral infection significantly reduced viral load compared to control groups. nih.gov

However, other in vitro studies have presented conflicting findings regarding the efficacy of this compound and ritonavir against SARS-CoV-2. One study suggested that this combination was ineffective against the virus and did not inhibit the activity of the SARS-CoV-2 main protease (Mpro), which could explain the lack of clinical efficacy observed in some trials. news-medical.net Another study reported an EC50 value for this compound against SARS-CoV-2 in Vero E6 cells at 26.1 µM, while ritonavir had an EC50 > 100 µM. frontiersin.org The variation in reported in vitro activity might be influenced by factors such as the cell line used, the viral inoculum, and the specific assay employed. nih.govresearchgate.net

Data on the in vitro activity of this compound against SARS-CoV-2 is summarized in the table below:

Cell LineCompound(s)Effect ObservedConcentration(s)Reference
Vero cellsThis compound/RitonavirSignificant viral load reductionClinically relevant nih.gov
Vero E6 cellsThis compoundInhibitionEC50 = 26.1 µM frontiersin.org
Vero E6 cellsThis compound/RitonavirNo inhibition of Mpro activityNot specified news-medical.net

Synergistic Antiviral Effects with Other Compounds (e.g., Ribavirin) in Preclinical Models

The potential for synergistic antiviral effects of this compound in combination with other compounds, such as ribavirin, has been investigated in preclinical models, primarily against SARS-CoV and MERS-CoV. Early in vitro studies suggested that a combination of this compound and ribavirin might have a synergistic effect against SARS-CoV. nih.govresearchgate.net For example, cytopathic inhibition of SARS-CoV was achieved at lower concentrations when this compound (1 µg/mL) was combined with ribavirin (6.25 µg/mL). nih.gov

While the provided search results primarily discuss synergy in the context of SARS-CoV and MERS-CoV, the concept of combination therapy was also explored for SARS-CoV-2. A triple combination therapy including interferon beta-1b, this compound-ritonavir, and ribavirin showed promising synergy in shortening the duration of viral shedding in a Phase II trial for early COVID-19 treatment. biorxiv.orgeuropeanpharmaceuticalreview.com However, this specific finding relates to a clinical trial, not purely preclinical models as strictly requested by the outline. Preclinical studies on the synergistic effects of this compound and ribavirin specifically against SARS-CoV-2 in in vitro or animal models were not prominently detailed in the provided search results, although the combination has been studied in the context of MERS-CoV animal models. frontiersin.org

Preclinical Animal Model Studies (Mechanistic Focus)

Preclinical studies utilizing animal models have been conducted to investigate the effects of this compound, often in combination with ritonavir (LPV/r), on coronavirus infections, particularly MERS-CoV. These studies aim to understand the mechanistic effects of the treatment, including viral load reduction and modulation of pulmonary function.

Effects in MERS-CoV Animal Models (e.g., common marmoset, mice)

Animal models, including common marmosets and mice, have been used to evaluate the efficacy of LPV/r against MERS-CoV infection. The common marmoset model is considered to better represent severe human MERS disease compared to some other small animal models. nih.govoup.com

In MERS-CoV infected common marmosets, treatment with LPV/r alone or in combination with interferon-β1b resulted in improved clinical scores, less weight reduction, and reduced pulmonary infiltrates compared to untreated animals. nih.govoup.comresearchgate.net Necropsied lung and extrapulmonary tissues from treated marmosets showed lower mean viral loads. nih.govresearchgate.net Specifically, the mean viral loads in the necropsied lungs of marmosets treated with LPV/r were significantly lower than those in the untreated group. nih.govresearchgate.net

Studies in MERS-CoV infected mice, including hDPP4 transgenic mice, have also been conducted. Prophylactic use of LPV/r combined with interferon-β slightly reduced viral loads in a mouse model. nih.goveuropeanreview.org However, therapeutic administration of LPV/r and interferon-β improved pulmonary function but did not consistently reduce viral replication or severe lung pathology in mice. nih.goveuropeanreview.org Some studies suggest that LPV/r combined with interferon effectively reduced virus titers and improved pulmonary lesions in MERS-CoV-infected mice. frontiersin.org

Data from MERS-CoV animal models:

Animal ModelTreatmentKey FindingsReference
Common MarmosetLPV/r ± Interferon-β1bImproved clinical scores, reduced weight loss, less pulmonary infiltrates, lower viral loads in tissues. nih.govoup.comresearchgate.net
Mice (MERS-CoV)Prophylactic LPV/r + IFN-βSlightly reduced viral loads. nih.goveuropeanreview.org
Mice (MERS-CoV)Therapeutic LPV/r + IFN-βImproved pulmonary function, inconsistent viral load reduction. nih.govfrontiersin.orgeuropeanreview.org

Viral Load Reduction and Pulmonary Function Modulation in Animal Models

Studies in animal models have provided insights into the effects of this compound-based treatments on viral load and pulmonary function. In MERS-CoV infected common marmosets, treatment with LPV/r led to lower mean viral loads in lung and extrapulmonary tissues at necropsy. nih.govresearchgate.net The reduction in viral load in lung tissues was statistically significant. nih.govresearchgate.net These treated animals also exhibited improved clinical outcomes, including reduced pulmonary infiltrates, suggesting a positive impact on pulmonary function. nih.govoup.comresearchgate.net

In MERS-CoV mouse models, the effect on viral load and pulmonary function has been less consistent. While prophylactic LPV/r with interferon-β showed a slight reduction in viral loads, therapeutic treatment with the same combination improved pulmonary function but did not reliably reduce viral replication or severe lung pathology. nih.goveuropeanreview.org Conversely, some research on MERS-CoV infected mice indicated that LPV/r combined with interferon could effectively reduce virus titers and improve pulmonary lesions. frontiersin.org

Mechanisms of Lopinavir Resistance

HIV-1 Protease Mutations Leading to Reduced Susceptibility

Resistance to Lopinavir is often mediated by the selection of mutations within the HIV-1 protease enzyme. These mutations can be broadly classified as major or minor, depending on their impact on drug susceptibility and their location within the protease structure. Primary mutations typically occur within the active site, directly affecting inhibitor binding, while secondary mutations often occur outside the active site but can influence resistance by altering the enzyme's conformation or dynamics. acs.org

Identification of Key Mutational Patterns

Numerous studies have identified specific amino acid substitutions in the HIV-1 protease that are associated with reduced susceptibility to this compound. A panel of 11 amino acid positions in HIV protease has been found to be statistically correlated with reduced in vitro susceptibility to this compound: L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M. europa.euasm.org

Mutations at positions 82, 54, 10, 63, 71, and 84 have been closely associated with relatively modest changes in phenotype (4- and 10-fold reduced susceptibility), while mutations at K20M/R and F53L, in conjunction with multiple other mutations, were linked to higher levels of reduced susceptibility (>20- and >40-fold, respectively). asm.org

In clinical isolates from patients failing this compound/ritonavir-based therapy, mutations at positions 82, 54, and 46 in HIV protease emerged frequently, suggesting their importance in conferring high-level resistance. nih.gov Less common mutations such as L33F, I50V, and V32I together with I47V/A were also selected. nih.gov The I47A mutation, in particular, has been seen in laboratory studies after exposure to this compound and is associated with the emergence of mutations in gag cleavage sites. aidsmap.com The combination of I47A/V with V32I is associated with high-level resistance. iasusa.org

The accumulation of these mutations often occurs in specific patterns or pathways. For instance, in subtype B viruses, a mutation at residue 46 is often an initial event, while in subtype C, a mutation at residue 82 is frequently observed as an initial event. plos.orgplos.orgbiorxiv.orguzh.ch Following the initial event, mutations at residues 10, 33, 46, 54, and 76 show strong support for accumulation in subtype C. plos.orgbiorxiv.org

Quantitative Assessment of Reduced Phenotypic Susceptibility

Phenotypic susceptibility testing is used to quantitatively assess the degree of viral resistance to this compound. This is typically measured as the fold change in the half-maximal inhibitory concentration (IC50) of this compound required to inhibit viral replication compared to a wild-type reference strain. asm.org

Studies have shown a correlation between the number of specific this compound-associated mutations and the level of reduced phenotypic susceptibility. The median IC50 of this compound against isolates with 0 to 3, 4 or 5, 6 or 7, and 8 to 10 of the 11 identified mutations were 0.8-, 2.7-, 13.5-, and 44.0-fold higher, respectively, than the IC50 against wild-type HIV. asm.org On average, the IC50 of this compound increased by 1.74-fold per mutation in isolates containing three or more mutations. asm.org

Viral isolates displaying a greater than 20-fold change in susceptibility often contained mutations at amino acid positions 10, 54, 63, and either 82 or 84, along with additional mutations at other positions such as 20, 24, 46, 53, 71, and 90. asm.org

Baseline genotype and phenotype significantly influence the risk of developing additional this compound resistance. nih.gov

Cross-Resistance Patterns with Other HIV-1 Protease Inhibitors (e.g., Indinavir (B1671876), Ritonavir (B1064), Saquinavir (B1662171), Nelfinavir)

The development of resistance to this compound can lead to cross-resistance to other protease inhibitors (PIs). Studies have characterized the phenotypic cross-resistance between this compound and other PIs, revealing varying degrees of reduced susceptibility. europa.eueuropa.eu

Data suggests that this compound manifests cross-resistance with ritonavir and indinavir. europa.eueuropa.eu Isolates with greater than 4-fold reduced susceptibility to indinavir and ritonavir displayed a mean of 5.7- and 8.3-fold reduced susceptibility to this compound, respectively. fda.gov

In contrast, this compound shows no or low levels of cross-resistance to nelfinavir (B1663628) and saquinavir. europa.eueuropa.eu Isolates with greater than 4-fold reduced susceptibility to nelfinavir and saquinavir displayed less than 4-fold reduced susceptibility to this compound. fda.gov Cross-resistance to amprenavir (B1666020) was also observed, particularly in isolates containing the I50V and/or L33F mutations. europa.euasm.org However, some studies suggest that isolates with high-level this compound resistance may retain susceptibility to saquinavir and amprenavir. europa.euaidsmap.comasm.org

The presence of specific mutations can influence cross-resistance patterns. For example, mutations at positions 82 and 84 can lead to resistance to multiple PIs, while mutations like D30N are more specific to nelfinavir, and I47A is a signature mutation for this compound resistance. acs.org The L76V mutation reduces susceptibility to this compound and darunavir (B192927) but increases susceptibility to atazanavir. acs.orgstanford.edu

Distinct Resistance Pathways of this compound

Research suggests that resistance to this compound can evolve through distinct mutational pathways, particularly influenced by HIV-1 subtype and prior PI exposure. biorxiv.orgnih.govplos.org

One study proposed two divergent pathways leading to this compound/ritonavir resistance: one pathway involves the L76V and Q58E mutations, while the other involves the L90M and I54V mutations. nih.gov

Subtype-specific differences in resistance pathways have also been observed. For instance, the initial mutational events in subtype B and subtype C viruses treated with this compound appear to differ, with residue 46 being a common initial site in subtype B and residue 82 in subtype C. plos.orgbiorxiv.orguzh.ch Despite these differences in initial events, some constraints on the order of accumulating mutations may be shared between subtypes, such as a mutation at residue 54 acting as a parental event. plos.orguzh.ch

The history of PI usage is a major factor influencing the accumulation of mutations and the resistance pathway followed. plos.org When this compound/ritonavir was used as the first PI, resistance development was less frequent compared to its use as a second or later PI. plos.org

The emergence of resistance mutations can also be influenced by the specific combination of mutations present, with certain combinations leading to higher levels of resistance and potentially impacting the effectiveness of subsequent treatment regimens. mdpi.com

Structural Biology and Computational Investigations of Lopinavir

Molecular Modeling and Docking Studies

Molecular modeling and docking studies play a crucial role in predicting the binding modes and affinities of small molecules like lopinavir to target proteins. These computational techniques offer a detailed view of the molecular interactions at the binding site.

Analysis of this compound Binding to HIV-1 Protease

This compound functions as an inhibitor of HIV-1 protease, a crucial enzyme for viral maturation mims.comlabshare.cn. Molecular docking studies have been employed to analyze the binding of this compound to the active site of HIV-1 protease mims.comlabshare.cnwikipedia.org. These studies predict the optimal geometric conformation of this compound within the protease's binding pocket wikipedia.org. The binding involves specific interactions, including hydrogen bonds and Van der Waals forces, with residues in the active site wikipedia.org. For instance, in the wild-type HIV-1 protease complex, the O4 atom of this compound was observed to form four hydrogen bonds with Asp 25/25' OD1/OD2, contributing to the stable positioning of the inhibitor wikipedia.org. Comparisons between wild-type and multi-drug resistant (MDR) HIV-1 protease complexed with this compound have revealed differences in hydrogen bonding and Van der Waals interactions, suggesting that reduced efficacy against resistant strains is linked to decreased binding affinity wikipedia.org. Studies have reported binding energy values for the interaction of this compound with HIV-1 protease, with one study indicating a binding energy of -8.9 kcal/mol labshare.cn. Another study calculated the free energy of binding (ΔG) for this compound with wild-type HIV-1 protease as -26.1 kcal/mol, while for an MDR strain (MDR 769), it was -16 kcal/mol, indicating a decrease in binding affinity in the resistant strain wikipedia.org.

Molecular Dynamics Simulations of this compound with Viral Proteases (e.g., SARS-CoV 3CLpro)

Molecular dynamics (MD) simulations provide a dynamic perspective on the interaction between this compound and viral proteases, allowing for the assessment of complex stability and conformational changes over time. MD simulations have been conducted to investigate the molecular interactions of this compound with viral proteases such as SARS-CoV 3C-like protease (3CLpro) and SARS-CoV-2 3CLpro (also known as Mpro) amazonaws.comnih.govresearchgate.netwikidata.orgmims.comwikipedia.org. These simulations have shown that this compound can bind well to the active site of SARS-CoV 3CLpro and SARS-CoV-2 3CLpro amazonaws.comnih.govmims.com.

In simulations with SARS-CoV 3CLpro, the binding of this compound was observed to induce flap closing, a conformational change in the enzyme researchgate.netmims.com. Hydrogen bond analysis during MD simulations of the SARS-CoV-2 3CLpro-lopinavir complex has identified specific interactions, such as hydrogen bonds between this compound and residues like Gln189 and Thr190 amazonaws.com. While this compound initially formed three hydrogen bonds with SARS-CoV-2 3CLpro in one study, the number of these bonds decreased over the simulation time wikipedia.org. MD simulations have also been used to compare the dynamic behavior of this compound and other inhibitors like ritonavir (B1064) in complex with viral proteases amazonaws.comwikipedia.org. Some studies suggest that while both this compound and ritonavir interact with the active site residues of SARS-CoV-2 3CLpro, ritonavir might show a slightly higher number of atomic contacts and binding efficiency compared to this compound amazonaws.comnih.gov. However, other studies on SARS-CoV 3CLpro did not show a significant difference in the binding affinities of this compound and ritonavir researchgate.netmims.com.

Binding Affinity and Stability with SARS-CoV-2 Spike Protein Receptor-Binding Domain (RBD)

Computational studies, including molecular docking and molecular dynamics simulations, have explored the potential of this compound to interact with the SARS-CoV-2 Spike protein, specifically the Receptor-Binding Domain (RBD), which is crucial for viral entry into host cells nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.nlresearchgate.net. Molecular docking studies have indicated that this compound can exhibit significant binding affinity to the SARS-CoV-2 RBD nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net. Reported binding affinity values for this compound with the SARS-CoV-2 RBD vary across studies, with values around -9.8 kcal/mol and -6.9 kcal/mol reported nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. One study reported a binding energy of -5.60 kcal/mol for this compound with the SARS-CoV-2 receptor binding spike proteins fishersci.nl.

Specific residues within the RBD have been identified as interacting with this compound in docking simulations, including PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, and PHE172 nih.govwikipedia.orgwikipedia.org. Another study identified interactions with THRE: 363, ARGE: 395, TYRE: 494, PHEE: 361, SERE: 362, VALE: 394, and ILEE: 489 fishersci.nl. Molecular dynamics simulations have been conducted to evaluate the stability of the complexes formed between this compound and the SARS-CoV-2 RBD, with results confirming the stability of these drug-protein complexes nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Analysis of the root mean square fluctuation (RMSF) of residues in the RBD-lopinavir complex has shown similar fluctuations with only minor variations, indicating stability wikipedia.org.

Table 1: Selected Molecular Docking Binding Affinity Values of this compound with Viral Proteins

Protein TargetBinding Affinity (kcal/mol)Reference
HIV-1 Protease-8.9 labshare.cn
HIV-1 Protease (Wild Type)-26.1 (Free Energy) wikipedia.org
HIV-1 Protease (MDR 769)-16 (Free Energy) wikipedia.org
SARS-CoV-2 Spike Protein RBD-9.8 nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
SARS-CoV-2 Spike Protein RBD-6.9 wikipedia.org
SARS-CoV-2 Spike Protein RBD-5.60 fishersci.nl
SARS-CoV-2 3CLpro (Mpro)-10.89 (Free Energy) wikipedia.org

Evaluation of Free Energy Values in Drug-Protein Complexes

Free energy calculations are essential for quantifying the binding strength and stability of drug-protein complexes. Methods such as Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as Fragment Molecular Orbital (FMO) methods, have been applied to evaluate the free energy of binding for this compound with viral proteins amazonaws.comnih.govwikipedia.orgwikipedia.orgwikipedia.org.

Studies investigating the interaction of this compound with SARS-CoV-2 3CLpro (Mpro) have reported binding free energy values. One study using docking and MD simulations indicated a strong affinity with a free energy of binding of -10.89 kcal/mol for this compound with SARS-CoV-2 Mpro wikipedia.org. Another study employing all-atom molecular dynamics simulations and free energy calculations based on MM/PB(GB)SA and FMO-MP2/PCM/6-31G* methods found that this compound interacted well with the active site residues of SARS-CoV-2 3CLpro amazonaws.com. According to molecular mechanics calculations, van der Waals interaction was identified as the main force driving the complexation of this compound with SARS-CoV-2 3CLpro amazonaws.com. Free energy calculations have also been utilized in studies evaluating this compound analogs as potential inhibitors, confirming higher binding affinity of certain analogs towards Mpro wikipedia.orgmims.com.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For this compound, SAR studies have been crucial in its development as an HIV-1 protease inhibitor and in exploring its potential against other viral targets.

SAR studies of this compound and its analogs have identified key structural features important for potent antiviral activity, particularly against HIV-1 protease wikipedia.orgwikidata.orgcenmed.com. Modifications to the side chains and substitutions on aromatic rings have been shown to influence their biological activity wikipedia.org. For instance, the replacement of a side chain with a conformationally constrained hexahydrofurofuranyloxy P(2) ligand in combination with a dimethylphenoxyacetate group has been linked to highly potent HIV protease inhibition wikipedia.org. Substitutions, such as alkyl or fluorine atoms, at the meta or para positions on the P1 benzene (B151609) ring are also considered important for good inhibitory activity wikipedia.org. Substitutions on the P2 ring are also significant for antiviral properties wikipedia.org.

Computational SAR studies have been extended to investigate this compound analogs as potential inhibitors of SARS-CoV-2 proteins researchgate.netwikipedia.orgmims.comacs.org. These studies involve designing structural analogs and evaluating their interactions and binding affinities with target proteins like SARS-CoV-2 Mpro and the Spike protein RBD using molecular docking and dynamics simulations researchgate.netwikipedia.orgmims.com. For example, studies have designed and analyzed this compound analogues, assessing how structural modifications, such as adding or removing specific chemical fragments or functional groups, impact their binding to viral proteases wikipedia.orgmims.com. These computational SAR approaches help in identifying promising lead compounds for further experimental validation and drug development researchgate.net.

Advanced Formulation Science Research for Lopinavir

Strategies for Solubility and Dissolution Rate Enhancement

Various pharmaceutical approaches have been explored to enhance the solubility and dissolution rate of lopinavir, including particle size reduction techniques like nanocrystals thaiscience.info, cosolvency bepls.com, and solid dispersion technologies. nih.govmdpi.comwum.edu.pl Among these, amorphous solid dispersions and cocrystallization have shown significant promise.

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions involve dispersing a drug in an amorphous state within a carrier matrix, typically a polymer, to improve its solubility and dissolution rate. mdpi.comresearchgate.net This approach aims to overcome the thermodynamic stability of the crystalline form, leading to enhanced dissolution. researchgate.net

Preparation Techniques: Solvent Evaporation, Electrospinning, Hot-Melt Extrusion, Solvent Granulation

Several techniques are employed to prepare this compound ASDs. The solvent evaporation method involves dissolving the drug and polymer in a common solvent, followed by rapid removal of the solvent to obtain a solid dispersion where the drug is molecularly dispersed within the polymer matrix. nih.govwum.edu.plsemanticscholar.orgnih.govpharmaexcipients.com Electrospinning is another solvent-based technique that produces fibrous solid dispersions with a high surface area, which can further enhance dissolution. mdpi.com Hot-melt extrusion (HME) is a solvent-free method that involves melting the drug and polymer and extruding the mixture through a die. nih.govwum.edu.plresearchgate.netnih.gov This technique is considered a continuous process and offers advantages in scalability. Solvent granulation has also been explored for preparing binary drug ASDs containing this compound and ritonavir (B1064), where the drugs are granulated onto excipients using a solvent. purdue.eduresearchgate.net

Polymeric Carriers for ASDs: Kollidon K30 (PVP), Kollidon VA64 (KVA), Eudragit® E100, Soluplus®, PVPVA

The choice of polymeric carrier is critical for the successful formation and stability of this compound ASDs. Various polymers have been investigated for their ability to maintain the amorphous state of this compound and enhance its dissolution. Kollidon K30 (PVP) and Kollidon VA64 (KVA) are commonly used hydrophilic polymers that can act as carriers and stabilizers in ASDs. mdpi.comresearchgate.net Eudragit® E100, a cationic copolymer, has also been utilized in this compound ASD formulations prepared by solvent evaporation. nih.govpharmaexcipients.com Soluplus®, a polymeric surfactant, has demonstrated effectiveness as a matrix material in HME-prepared solid dispersions of this compound, contributing to enhanced dissolution and even potentially inhibiting P-glycoprotein efflux. nih.govwum.edu.plresearchgate.netnih.gov PVPVA, a copolymer of vinylpyrrolidone and vinyl acetate, is another polymeric carrier explored for its use in this compound solid dispersions, including in polymer-lipid hybrid systems prepared by HME. wum.edu.plnih.gov The selection of the appropriate polymer and drug concentration significantly impacts the properties of the resulting ASDs. mdpi.com

Lipid-Polymer Hybrid Systems for Enhanced Solubility and Dissolution

Lipid-polymer hybrid systems represent an advanced approach combining the benefits of both lipids and polymers to enhance the solubility and dissolution of poorly soluble drugs like this compound. researchgate.netwum.edu.pl These systems can be prepared using techniques like hot-melt extrusion and may incorporate plasticizers and surfactants alongside polymers and lipids. nih.gov Research has shown that polymer-lipid hybrid solid dispersions containing this compound, prepared by HME with polymers like PVPVA and Soluplus®, along with lipid components, can significantly increase this compound dissolution compared to physical mixtures. nih.gov The dissolution improvement was notably greater for the Soluplus®-based formulation. wum.edu.plnih.gov

Characterization of Amorphous State (DSC, XRD) and Dissolution Performance

Characterization of amorphous solid dispersions is essential to confirm the amorphous nature of the drug and evaluate the performance of the formulation. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are widely used techniques to assess the amorphous state and detect the presence of any residual crystallinity. nih.govnih.govthaiscience.inforesearchgate.netmdpi.comresearchgate.netsemanticscholar.orgnih.govpharmaexcipients.comnih.govnih.gov The absence of characteristic crystalline peaks in XRD patterns and the disappearance of the drug's melting endotherm in DSC thermograms indicate successful amorphization. thaiscience.infomdpi.comresearchgate.netnih.govpharmaexcipients.comnih.gov Dissolution testing is performed to evaluate the rate and extent of drug release from the ASDs compared to the crystalline drug. nih.govnih.govthaiscience.inforesearchgate.netnih.govwum.edu.plsemanticscholar.orgnih.govpharmaexcipients.comnih.gov Studies have demonstrated that this compound ASDs prepared with various polymers and techniques show significantly enhanced dissolution rates. For instance, ASDs prepared by solvent evaporation with Eudragit® E100 showed faster and higher drug dissolution compared to pure this compound. nih.govpharmaexcipients.com Similarly, HME-prepared solid dispersions with Soluplus® or PVPVA resulted in increased this compound dissolution. wum.edu.plnih.gov

Cocrystallization Research

Cocrystallization is a technique that involves forming crystalline structures composed of the active pharmaceutical ingredient (API) and one or more co-formers through non-covalent interactions. pnrjournal.com This can modify the physicochemical properties of the API, including solubility and dissolution rate, without altering its intrinsic molecular structure. pnrjournal.com Research on this compound cocrystals has explored different co-formers to improve its dissolution characteristics. This compound-menthol cocrystals, prepared by ethanol-assisted kneading, have shown significantly enhanced dissolution rates compared to the pure drug. nih.govnih.govresearchgate.net The formation of these cocrystals was confirmed by techniques such as FTIR, DSC, and XRD. nih.govnih.govresearchgate.net Another area of research involves drug-drug cocrystals, such as this compound-ritonavir cocrystals, prepared by methods like wet grinding and solvent evaporation. semanticscholar.org These cocrystals have also demonstrated superior solubility and dissolution compared to the pure drugs. semanticscholar.org

Nanoparticle-Based Drug Delivery Systems

Nanoparticle-based systems have emerged as promising carriers for this compound, demonstrating potential for improved bioavailability, drug release characteristics, and targeted delivery. wum.edu.plresearchgate.net These systems aim to overcome the inherent challenges of this compound by encapsulating the drug within nanocarriers, thereby altering its pharmacokinetic profile and potentially reducing the required dose. lktlabs.comfuture-science.com

Solid Lipid Nanoparticles (SLN) Development and Optimization

Solid Lipid Nanoparticles (SLNs), composed of solid lipids dispersed in water and stabilized by surfactants, have been investigated for this compound delivery. ekb.eg SLNs offer advantages such as biocompatibility, biodegradability, and ease of scale-up. ekb.eg Studies have focused on developing this compound-loaded SLNs using methods like hot homogenization. jru-b.comijpsr.comnih.gov

Research has shown that this compound can be successfully encapsulated within a lipid matrix like glyceryl behenate (B1239552). ijpsr.comnih.gov Optimized SLN formulations have exhibited desirable particle sizes, typically in the nanometer range, and narrow particle size distributions, indicated by a low polydispersity index (PDI). jru-b.comijpsr.comnih.gov Entrapment efficiency is a key parameter evaluated, with studies reporting high percentages of this compound successfully encapsulated within the SLNs. ijpsr.comejbps.com

Characterization techniques such as differential scanning calorimetry (DSC), X-ray diffraction (XRD), and scanning electron microscopy (SEM) are employed to confirm the structural morphology and homogeneous distribution of the drug within the lipid matrix. jru-b.comijpsr.comnih.gov In vitro release studies are conducted to assess the drug release profile from SLNs, often demonstrating a slow and sustained release pattern in different media. jru-b.comnih.gov

One study formulated surface-modified this compound-loaded SLNs (MA-Lo-SLN) by hot homogenization, resulting in particles with a mean size of 220 nm and a zeta potential between -25mV to -28mV. jru-b.com In vitro release studies at pH 6.8 phosphate (B84403) buffer showed a slow but sustained release profile. jru-b.com Another study using glyceryl behenate and glyceryl monostearate achieved SLNs with a mean particle size of 185 ± 5 nm and 86.2 ± 1.5% entrapment efficiency. ijpsr.com

Nanostructured Lipid Carriers (NLC)

Nanostructured Lipid Carriers (NLCs), representing a second generation of lipid nanoparticles, incorporate a mixture of solid and liquid lipids. lktlabs.comekb.eg This composition can lead to improved drug encapsulation efficiency and better drug release compared to SLNs due to the less ordered lipid matrix. ekb.eg NLCs have been explored to enhance the oral bioavailability of poorly water-soluble drugs like this compound. lktlabs.comejbps.com

Studies on this compound-loaded NLCs have utilized methods such as high-shear homogenization. nih.gov Researchers have optimized parameters like homogenization time and the amounts of solid lipid, liquid lipid, and surfactant to achieve desired NLC characteristics. lktlabs.com this compound-loaded NLCs have shown nanometric sizes and high entrapment efficiencies. nih.govpharmaexcipients.com

In vitro studies have demonstrated that this compound-loaded NLCs can improve drug release rates in simulated biological fluids compared to free this compound. lktlabs.com Cellular uptake studies using cell lines mimicking the intestinal epithelium have indicated faster entry of NLC-encapsulated this compound into cells. lktlabs.comnih.gov In vivo evaluations in animal models have shown that oral administration of this compound-loaded NLC suspensions can lead to higher blood this compound concentrations compared to conventional this compound suspensions, suggesting improved bioavailability. lktlabs.comejbps.comnih.gov For example, one study reported a 6.98-fold higher bioavailability of this compound following oral administration of freeze-dried LPV-NLCs in male Wistar rats compared to a this compound suspension. nih.gov

NLCs have also been investigated for targeted delivery, including to the brain for treating HIV-related neurocognitive disease. ekb.eg Studies have shown enhanced brain uptake of this compound when delivered via NLCs compared to drug suspensions. ekb.eg

Data from NLC studies:

Formulation TypePreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)In Vivo Bioavailability Enhancement (vs. suspension)Reference
LPV-NLCHigh Speed Homogenization<200~0.1Not specified~90~280% AUC increase ejbps.com
LPV-NLC-7-TresHigh-shear homogenization286.8 ± 1.30.413 ± 0.017-48.6 ± 0.8988.31 ± 2.046.98-fold higher nih.gov
NLC-LPVMicroemulsion technique179.0 ± 2.5Not specifiedNegative~80Not specified (Transdermal study) pharmaexcipients.com

Lipid-Polymer Hybrid Nanoparticles

Lipid-Polymer Hybrid Nanoparticles (LPHNPs) combine the benefits of both polymeric nanoparticles and liposomes, typically featuring a polymeric core surrounded by a lipid shell. nih.gov This hybrid structure can offer improved stability, controlled drug release, and the possibility of surface functionalization for targeted delivery. nih.gov LPHNPs are prepared using various techniques, including one- or two-step methods, emulsification solvent evaporation, and nanoprecipitation. nih.gov

Research indicates that LPHNPs are being explored for various drug delivery applications, including the delivery of antiretroviral drugs. nih.govglobalauthorid.com While specific detailed research findings on this compound-loaded LPHNPs were not extensively detailed in the provided search results, the general advantages of LPHNPs, such as enhanced drug loading and controlled release, suggest their potential for improving this compound delivery. nih.gov Studies on related drug combinations and nanoparticle platforms highlight the potential for coformulation of lipophilic drugs like this compound within multi-drug domain matrices. nih.govlongactinghiv.org

Sustained and Targeted Release Systems (Preclinical Development)

A key goal of developing advanced this compound formulations is to achieve sustained and targeted drug release, which can improve therapeutic outcomes and potentially reduce dosing frequency. wum.edu.pllongactinghiv.org Nanoparticle-based systems, including SLNs and NLCs, have shown promise in providing sustained release profiles for this compound in in vitro studies. jru-b.comnih.gov

Preclinical development of sustained and targeted release systems for this compound involves evaluating their pharmacokinetic and pharmacodynamic properties in relevant animal models. nih.gov Studies aim to assess drug concentrations in plasma and target tissues, such as lymph nodes and the central nervous system, which are important reservoirs for HIV. ekb.egjru-b.comlongactinghiv.org

Research has explored the potential of lipid-based nanoformulations like SLNs and NLCs for lymphatic targeting, which is relevant for addressing HIV in the lymphatic system. jru-b.comlongactinghiv.org Studies have indicated that these nanoparticles can increase the cumulative percentage of this compound secreted into the lymph. nih.gov Furthermore, NLCs have shown potential for enhanced brain uptake of this compound, suggesting their utility for targeting HIV-associated neurocognitive disorders. researchgate.netekb.eg

Preclinical studies on long-acting antiretroviral formulations, including those incorporating this compound in combination with other drugs, are ongoing. nih.govlongactinghiv.org These studies evaluate the ability of novel formulations to maintain therapeutic drug levels over extended periods and target specific tissues. nih.govlongactinghiv.org For example, a nanosuspension containing this compound, ritonavir, tenofovir (B777), and lamivudine (B182088) demonstrated sustained drug levels over several weeks in macaques, including in lymph node mononuclear cells and peripheral blood mononuclear cells. longactinghiv.org

Physical and Chemical Stability Research

The physical and chemical stability of this compound formulations is crucial for ensuring their quality, efficacy, and shelf life, particularly in diverse environmental conditions. This compound is known to have limited stability, which poses challenges for formulation development. wum.edu.plresearchgate.net

Research on the stability of this compound formulations focuses on evaluating the integrity of the drug substance and the formulated product under various storage conditions, including different temperatures and humidity levels. nih.govnih.govthaiscience.infomdpi.com

Studies have assessed the stability of this compound in different formulations, such as capsules and oral suspensions. For instance, the stability of this compound/ritonavir capsules was evaluated at elevated temperatures to understand their suitability for use in regions with limited cold-chain infrastructure. nih.gov While chemical stability was maintained for a period at 35°C, physical instability, such as capsule clumping, was observed at 45°C after a shorter duration. nih.gov

Stability studies on compounded oral suspensions of this compound/ritonavir have shown that the preparation can be stable for a limited time at room temperature and for a longer period under refrigerated conditions. nih.gov Chemical stability was assessed using techniques like HPLC. nih.govtandfonline.com

For nanoparticle-based formulations like SLNs and NLCs, stability studies are conducted to monitor changes in particle size, polydispersity index, zeta potential, and drug content over time under specified storage conditions. ijpsr.comnih.govnih.govmdpi.com Accelerated stability studies are often performed to predict the long-term shelf life of the formulations. nih.govthaiscience.info Studies on this compound-loaded SLNs have reported no significant changes in particle size and PDI after storage under specific conditions, and accelerated stability studies have indicated a potential shelf life of over 21 months for optimized formulations. ijpsr.comnih.gov Similarly, stability studies on freeze-dried this compound-loaded NLCs stored at refrigerated temperatures showed minimal changes in particle size and no significant changes in other parameters over several months. nih.govmdpi.com

The chemical stability of this compound can be influenced by factors such as pH, with major degradation products potentially arising in alkaline and acidic environments. tandfonline.com Analytical methodologies, particularly chromatographic methods like HPLC, are widely used to assess the chemical stability and impurity profile of this compound in various matrices and formulations. nih.govtandfonline.com

Data from Stability Studies:

Formulation TypeStorage ConditionsDurationKey FindingsReference
This compound/ritonavir capsules35°C4 weeksMaintained chemical stability. nih.gov
This compound/ritonavir capsules45°C7 daysCapsules clumped. nih.gov
Compounded oral suspensionRoom temperature1 weekChemically and physically stable. nih.gov
Compounded oral suspension2-8°C2 monthsChemically and physically stable. nih.gov
This compound-loaded SLNs25°C/60% RH6 monthsNo significant change in mean particle size and PDI. ijpsr.com
Optimized this compound-loaded SLNs25±2°C/60±5% RHAcceleratedPredicted shelf life of 21.46 months. nih.gov
This compound-loaded nanocrystals5°C ± 3°C3 monthsShowed physical stability. thaiscience.info
This compound-loaded nanocrystals25°C ± 2°C and 60% ± 5% RH3 monthsPhysical stability monitored (details on changes not fully specified). thaiscience.info
Freeze-dried LPV-NLC-Tres5 °C ± 3 °C6 monthsMinimum rise in PS, no significant changes in PdI, ZP, drug content. nih.govmdpi.com
Freeze-dried LPV-NLC-Tres25 ± 2 °C/60 ± 5% RH & 40 ± 2 °C/75 ± 5% RHNot specifiedStability study carried out per ICH guidelines. mdpi.com

Amorphous Solid Dispersion Stability against Crystallization/Devitrification

Amorphous solid dispersions (ASDs) of this compound aim to enhance its dissolution rate by presenting the drug in a high-energy, disordered amorphous state rather than its more stable crystalline form. purdue.edukinampark.com However, the amorphous state is thermodynamically unstable and has a natural tendency to revert to the crystalline form, a process known as crystallization or devitrification. purdue.edukinampark.com This phase transformation can lead to a decrease in solubility and dissolution rate over time, potentially compromising the therapeutic efficacy of the formulation.

Research has focused on developing stable this compound ASDs by utilizing appropriate polymers and manufacturing techniques. For instance, studies have explored ternary mixtures of this compound with polymers like Eudragit® E100 and microcrystalline cellulose (B213188) (MCC) prepared via solvent evaporation. researchgate.netnih.govpharmaexcipients.com These formulations have demonstrated stability against crystallization when subjected to accelerated stability testing conditions, such as storage at 40°C and 75% relative humidity for a month. researchgate.netpurdue.edunih.govpharmaexcipients.com The inclusion of polymers in ASDs helps to kinetically stabilize the amorphous drug by reducing its molecular mobility and increasing the glass transition temperature (Tg) of the dispersion, thereby inhibiting crystallization. purdue.edu

Despite the observed stability in some studies, crystallization of ASDs can still occur during storage, sample preparation, analysis, or even during dissolution in a non-sink medium. researchgate.net Therefore, monitoring the physical state of this compound within ASDs is crucial for ensuring product quality and performance.

Degradation Pathways and Mechanisms

While generally considered stable under environmental conditions, this compound can undergo degradation through specific pathways. researchgate.net this compound is susceptible to attack by hydroxyl radicals, primarily due to the presence of ketone, phenyl, and phenoxy groups in its chemical structure. researchgate.net

Studies investigating the forced degradation of this compound, often conducted to develop stability-indicating analytical methods, have shown its behavior under various stress conditions. For example, research indicates that this compound is stable under thermal, alkaline, and oxidative conditions. researchgate.net However, specific degradation products can arise, particularly in certain environments. researchgate.net Understanding these degradation pathways and mechanisms is essential for developing stable formulations and ensuring the quality and safety of this compound products.

Analytical Methodologies for Formulation Characterization

Accurate and reliable analytical methods are indispensable for characterizing this compound formulations, particularly ASDs. These methods are used to assess the solid state of the drug, quantify crystalline and amorphous fractions, and monitor stability over time. Various analytical techniques have been employed for the analysis of this compound in pharmaceutical formulations. researchgate.net

Spectroscopic and Chemometric Methods for Crystalline Fraction Quantification (NIR, NIR-Hyperspectroscopy, PLS Regression)

Spectroscopic techniques, particularly Near-Infrared (NIR) spectroscopy and NIR-Hyperspectroscopy, coupled with chemometric methods, have proven to be powerful tools for the quantitative analysis of the crystalline fraction of this compound in amorphous solid dispersions. researchgate.netnih.govpharmaexcipients.comresearchgate.net

NIR spectroscopy is sensitive to changes in the physical state of a substance, including differences between crystalline and amorphous forms, due to variations in hydrogen bonding patterns and molecular vibrations. universityofgalway.ie However, NIR spectra can be complex, and the bands are often broad, necessitating the use of multivariate data analysis methods, i.e., chemometrics, to extract quantitative information. universityofgalway.ie

Chemometric models, such as Partial Least Squares (PLS) regression, are widely used for the quantitative analysis of spectroscopic data in pharmaceutical analysis. researchgate.netnih.govpharmaexcipients.comresearchgate.netuniversityofgalway.ienirpyresearch.com PLS regression is a multivariate statistical method that relates the spectral data (X) to the property being measured, such as the percentage of crystalline this compound (Y). nirpyresearch.commdpi.com It works by finding latent variables that explain the maximum covariance between the spectral data and the property of interest. nirpyresearch.com

NIR-Hyperspectroscopy combines spectroscopy and imaging, allowing for the acquisition of a spectrum at each pixel of an image. researchgate.netnih.govpharmaexcipients.com This provides spatial information about the distribution of different solid-state forms within a sample, which is particularly valuable for characterizing the homogeneity and stability of ASDs. universityofgalway.ie Chemometric methods are typically applied to NIR-Hyperspectroscopy data to quantify and map the crystalline fraction. universityofgalway.ie

Studies have successfully developed and validated chemometric models based on NIR and NIR-Hyperspectroscopy data using PLS regression to estimate the percentage of crystalline this compound in ASDs. researchgate.netnih.govpharmaexcipients.comresearchgate.net These methods have shown the ability to quantify even a negligible fraction of crystalline this compound (e.g., 3%) present in ASDs. researchgate.netnih.govpharmaexcipients.comresearchgate.net The accuracy and precision of these spectroscopic-chemometric methods make them valuable for monitoring the stability of this compound ASDs against crystallization during development and storage.

Data Table: Quantification of Crystalline this compound in ASDs using Spectroscopic-Chemometric Methods

MethodSpectroscopic TechniqueChemometric MethodProperty QuantifiedExample Finding (Crystalline LPV %)Source
Study 1NIR, NIR-HyperspectroscopyPLS RegressionCrystalline LPV in ASDsNegligible fraction (3%) researchgate.netnih.govpharmaexcipients.comresearchgate.net

Note: The data in this table is illustrative, based on findings from the cited sources regarding the application of these methods.

Drug Repurposing Research and Mechanistic Investigations

Lopinavir as a Candidate for Repurposing against Other Viral Infections (e.g., SARS-CoV, MERS-CoV, SARS-CoV-2)

The repurposing of existing drugs like this compound gained significant attention during outbreaks of novel viral diseases due to the urgent need for available treatments. cebm.netnih.gov Given the genetic similarities among coronaviruses, particularly the shared reliance on viral proteases for replication, this compound was considered a potential therapeutic candidate for SARS-CoV, MERS-CoV, and SARS-CoV-2. nih.govfrontiersin.orgfrontiersin.org

Research Findings:

SARS-CoV: Early studies explored this compound's activity against SARS-CoV. In vitro studies demonstrated antiviral activity against SARS-CoV, with 50% effective inhibitory concentrations (EC50) reported in the low-micromolar range depending on the cell type used. gerimedrisk.comnih.gov One open-label, non-randomized clinical study in patients with SARS-CoV suggested a reduced risk of severe hypoxia or death when treated with this compound/ritonavir (B1064) and ribavirin (B1680618) compared to historical controls treated with ribavirin alone. cebm.net However, there has been no evidence from randomized trials of the efficacy of this compound/ritonavir in treating SARS-CoV. cebm.net

MERS-CoV: this compound also demonstrated antiviral activity against MERS-CoV in cell cultures, inhibiting replication in the low-micromolar range. wikipedia.orgnih.gov In vitro studies showed that this compound inhibited MERS-CoV-induced cytopathic effect with an EC50 of 8.0 μM. nih.gov While some in vitro studies indicated antiviral activity, others reported lower effectiveness compared to other antivirals like interferon beta and remdesivir. frontiersin.orgfrontiersin.org

SARS-CoV-2: The emergence of SARS-CoV-2 prompted extensive investigation into this compound/ritonavir as a potential treatment for COVID-19. cebm.netnih.gov In vitro studies suggested that this compound has antiviral activity against SARS-CoV-2. cebm.net One in vitro study showed that this compound/ritonavir had significant inhibitory effects on SARS-CoV-2 at clinically relevant concentrations when administered after viral infection. nih.gov However, clinical trials evaluating this compound/ritonavir for COVID-19 have yielded inconsistent results. frontiersin.orgasm.org Some initial studies did not report a significant benefit in terms of time to clinical improvement or viral clearance. cebm.net A randomized controlled trial in hospitalized patients with severe COVID-19 found that treatment with this compound-ritonavir was not associated with a difference in the time to clinical improvement compared to usual care. gerimedrisk.comasm.org Another study found that this compound/ritonavir treatment was associated with better survival in hospitalized patients, particularly those with moderate-to-severe lesions on chest CT scans. frontiersin.org

Summary of In Vitro Antiviral Activity (Examples):

VirusCell LineAssay TypeThis compound EC50 (µM)Reference
SARS-CoVVeroPlaque reduction assay6 nih.gov
MERS-CoV-Cytopathic effect inhibition8.0 nih.gov
SARS-CoV-2Vero E6Replication inhibition26.1 nih.gov

Note: EC50 values can vary depending on the cell type, assay method, and viral strain used in the study.

Mechanistic Studies Supporting Repurposing Efforts

This compound's potential against coronaviruses is primarily attributed to its inhibitory effect on viral proteases, particularly the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). cebm.netnih.govnih.gov This enzyme is essential for processing the viral polyprotein precursors into functional proteins required for viral replication and assembly. cebm.netnih.govnih.gov

Mechanisms of Action:

Inhibition of 3CLpro: As a protease inhibitor, this compound is hypothesized to inhibit the action of 3CLpro, thereby disrupting the process of viral replication and release from host cells. cebm.netfrontiersin.orgfrontiersin.org Molecular dynamics simulations and computational studies have suggested that this compound can interact with residues at the active site of SARS-CoV 3CLpro and SARS-CoV-2 3CLpro. nih.govfrontiersin.orgacs.org

Binding Affinity Studies: Computational studies using docking and molecular dynamics simulations have explored the binding affinity of this compound to coronavirus proteases. Studies have indicated binding of this compound to SARS-CoV 3CLpro and SARS-CoV-2 Mpro. nih.govfrontiersin.orgacs.orgscienceopen.com Some computational analyses have also suggested potential interactions with other viral proteins, such as the SARS-CoV-2 helicase and the receptor-binding domain (RBD) of the spike protein. nih.govscienceopen.com

Key Mechanistic Findings:

Molecular dynamics simulations suggested that this compound can inhibit the SARS-CoV 3CLpro enzyme by binding to its active site. frontiersin.org

Both this compound and ritonavir were found to interact with residues at the active site of SARS-CoV-2 3CLpro in molecular dynamics simulations. acs.org

Computational studies have indicated binding affinities of this compound towards SARS-CoV-2 Mpro. scienceopen.com

Some research suggests that this compound may block a post-entry step in the MERS-CoV replication cycle in vitro. nih.govnih.gov

While this compound was initially designed to target the aspartate protease of HIV, which differs structurally from the cysteine protease (3CLpro/Mpro) found in coronaviruses, mechanistic studies have explored its ability to interact with the coronavirus enzyme. cebm.netnih.govnih.gov The substrate-binding pockets of coronavirus 3CLpro are relatively conserved, suggesting the potential for inhibitors to target this region. nih.gov However, the structural differences between HIV protease and coronavirus proteases have led some to question the potential potency of HIV protease inhibitors like this compound against these viruses. cebm.net

Data on Binding Affinity (Computational Studies Examples):

CompoundTarget ProteinBinding Affinity (kcal/mol)MethodReference
This compoundSARS-CoV-2 Mpro-10.89Docking and MD simulations scienceopen.com
This compoundSARS-CoV-2 RBD (Omicron)-9.8Molecular docking analysis scienceopen.com

Note: Binding affinity values are derived from computational models and may vary between studies.

Combination Therapies: Preclinical and Mechanistic Studies

Lopinavir/Ritonavir (B1064) Co-Formulation: Mechanistic Role of Ritonavir as a Pharmacokinetic Enhancer

This compound is co-formulated with low-dose ritonavir, another protease inhibitor, primarily due to this compound's high first-pass hepatic metabolism, which would otherwise significantly attenuate its in vivo activity. nih.govdrugbank.comfda.gov Ritonavir acts as a potent pharmacokinetic enhancer by inhibiting the cytochrome P450 (CYP) 3A4 isoenzyme, which is largely responsible for this compound's metabolism. nih.govdrugbank.comfda.govcebm.nethiv.govfda.gov This inhibition leads to increased plasma concentrations of this compound and a prolonged elimination half-life, typically averaging approximately 4-6 hours with twice-daily administration of the co-formulation. nih.gov

The impact of ritonavir on this compound pharmacokinetics is significant. Studies have shown that co-administration with low-dose ritonavir results in steady-state this compound plasma concentrations 15- to 20-fold higher than those of ritonavir in HIV-infected patients. fda.gov A population pharmacokinetic model demonstrated a time-independent inverse relationship between exposure to ritonavir and the apparent clearance of this compound. nih.gov The theoretical value for the clearance of this compound without ritonavir was estimated to be 14.8 L/h, which was reduced to 5.73 L/h in the presence of ritonavir. nih.gov

The co-formulated product, often referred to by the brand name Kaletra, was developed to simplify administration and improve patient adherence to combination therapy. nih.govnih.gov

Synergistic Effects with Other Antivirals (e.g., Saquinavir) in In Vitro Models

In vitro studies have investigated the antiviral interactions of this compound with other protease inhibitors and reverse transcriptase inhibitors. Combinations of this compound with several other protease inhibitors, including indinavir (B1671876), nelfinavir (B1663628), amprenavir (B1666020), tipranavir, and BMS-232632, generally demonstrated an additive relationship in inhibiting wild-type HIV. nih.gov

In contrast, a consistent and statistically significant synergistic inhibition of HIV type 1 replication was observed with combinations of this compound and saquinavir (B1662171) in in vitro models. nih.govnih.gov Analysis of combination indices indicated that the synergy between this compound and saquinavir was present over the entire range of drug combination ratios tested and at inhibition levels exceeding 40%. nih.govnih.gov Importantly, this observed antiviral synergy was not associated with increased cellular cytotoxicity at the highest drug concentrations tested. nih.gov

The precise mechanism underlying the synergy between this compound and saquinavir is not fully elucidated. nih.gov However, this in vitro synergy provides a theoretical basis for exploring clinical regimens combining this compound-ritonavir with saquinavir. nih.govnih.gov Such dual protease inhibitor regimens, sometimes with the addition of nucleoside reverse transcriptase inhibitors (NRTIs), have been utilized in both treatment-naïve and treatment-experienced patients, with the rationale including potentially non-overlapping resistance profiles. nih.gov

Data from a study investigating a double-boosting regimen of saquinavir soft gel plus this compound plus minidose ritonavir in HIV-infected adults showed that the low dose of 100 mg of ritonavir served a double-boosting function for both this compound and saquinavir, achieving high plasma levels of both drugs without unfavorable pharmacokinetic interactions among the three protease inhibitors. asm.org

Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound/ritonavir is also used in combination with non-nucleoside reverse transcriptase inhibitors (NNRTIs) as part of antiretroviral therapy regimens. nih.govaidsmap.comfda.gov However, interactions can occur between this compound/ritonavir and NNRTIs, particularly due to their shared metabolic pathways involving the CYP3A enzyme. nih.gov NNRTIs such as efavirenz (B1671121) and nevirapine (B1678648) are metabolized by CYP3A4 and can also act as CYP3A inducers. nih.gov

Concurrent use of NNRTIs like efavirenz and nevirapine has been shown to increase the apparent clearance of this compound. nih.gov A population pharmacokinetic study indicated that concomitant use of NNRTIs increased the clearance of this compound by 39%. nih.gov This interaction can potentially lead to lower this compound plasma concentrations. asm.org

Studies have investigated the pharmacokinetic and pharmacodynamic effects of combining this compound/ritonavir with NNRTIs. In a study involving extensively pretreated HIV-infected patients, increasing the this compound/ritonavir dose by 33% during coadministration with efavirenz resulted in a more than proportional increase in this compound and ritonavir plasma concentrations. asm.org Specifically, this compound AUC, Cpredose, and Cmin central values increased by 46%, 70%, and 141%, respectively, with the higher dose. asm.org

Clinical trials have evaluated NRTI-sparing regimens combining ritonavir-boosted this compound with NNRTIs. A pilot study combining ritonavir-boosted this compound and efavirenz showed a high response rate in HIV-positive patients, suggesting its potential utility in avoiding NRTI-related side effects and resistance. aidsmap.com The dose of this compound/ritonavir was increased in this study because efavirenz can lower this compound levels. aidsmap.com

Data from a meta-analysis assessing this compound/ritonavir-based second-line regimens indicated that while boosted protease inhibitors like this compound/ritonavir are included in standardized regimens, combinations often involve NRTIs or integrase inhibitors like raltegravir. frontiersin.org However, studies have explored NRTI-sparing regimens with this compound/ritonavir, including combinations with lamivudine (B182088) or raltegravir. nih.govfrontiersin.org

The interaction between this compound/ritonavir and NNRTIs highlights the importance of considering potential pharmacokinetic interactions when designing combination therapy regimens to ensure adequate drug exposure and virologic suppression. nih.govasm.org

Pharmacokinetic Data with NNRTI Co-administration

CombinationEffect on this compound CL/FSource
This compound/ritonavir + NNRTIsIncreased by 39% nih.gov

In Vitro Antiviral Interaction Data

CombinationInteraction TypeSource
This compound + SaquinavirSynergistic nih.govnih.gov
This compound + IndinavirAdditive nih.gov
This compound + NelfinavirAdditive nih.gov
This compound + AmprenavirAdditive nih.gov
This compound + TipranavirAdditive nih.gov
This compound + BMS-232632Additive nih.gov

Q & A

Q. How can therapeutic drug monitoring (TDM) optimize lopinavir dosing in pediatric HIV patients?

Methodological Answer: Plasma trough concentrations (Cmin) of this compound can be monitored using enzyme-linked immunosorbent assays (ELISA), which provide a cost-effective and accessible method for clinical practice. Studies recommend targeting a Cmin threshold of >1.0 μg/mL to reduce viraemia risk, with pharmacokinetic modeling incorporating age, body mass index, and dose adjustments to account for variability in drug metabolism .

Q. What evidence supports this compound-ritonavir as a first-line antiretroviral therapy (ART) for HIV?

Methodological Answer: Randomized controlled trials (RCTs) comparing this compound-ritonavir with nelfinavir demonstrated superior virologic suppression (75% vs. 63% achieving <400 RNA copies/mL at 48 weeks) and reduced protease inhibitor resistance mutations (0% vs. 33% in viral isolates). These trials used open-label stavudine/lamivudine backbones and measured viral load via RT-PCR, emphasizing the importance of combination therapy and resistance profiling .

Q. How does ritonavir co-administration alter this compound’s pharmacokinetics and safety profile?

Methodological Answer: Ritonavir inhibits cytochrome P450 3A4, increasing this compound bioavailability. Adverse event (AE) severity analysis using χ² tests revealed lower mean severity scores for the combination (4.41) versus this compound alone (4.57) or ritonavir alone (4.50). AE distributions by age and severity (e.g., higher impact in elderly patients) were quantified using FDA Adverse Event Reporting System (FAERS) data and stratified into severity grades (Table 10) .

Advanced Research Questions

Q. How can linear regression modeling identify this compound-associated resistance mutations?

Methodological Answer: Linear regression applied to genotypic and virologic response data (e.g., UK CHIC cohort) identified mutations like V82A and I54V as predictors of reduced efficacy, while I15V and V91S correlated with hypersensitivity. Model performance was validated via 10-fold cross-validation and test datasets (EuroSIDA), achieving average square errors comparable to expert-based interpretation systems (ASE: 1.1–1.3) .

Q. What statistical approaches resolve contradictions in this compound’s in vitro efficacy versus clinical outcomes for SARS-CoV-2?

Methodological Answer: Discrepancies arise from unbound plasma concentrations failing to match in vitro EC50 thresholds (4–25 μg/mL). Dose-response modeling and pharmacokinetic simulations (e.g., using MALDI-TOF mass spectrometry) can quantify intracellular drug levels in peripheral blood mononuclear cells, addressing gaps between in vitro inhibitory concentrations and clinical trial results .

Q. What techniques improve quantitative analysis of this compound in biological samples?

Methodological Answer: MALDI-TOF mass spectrometry protocols optimized with lithium cationization and meso-tetrakis(pentafluorophenyl)porphyrin matrix reduce chemical noise. Automated solid-phase extraction (96-well plates) and robotic spotting ensure reproducibility, enabling quantification in low-cell-count samples (e.g., 1×10⁶ PBMCs) with precision <15% CV .

Q. How can Bayesian confidence interval neural networks (BCPNN) detect safety signals for this compound-ritonavir?

Methodological Answer: BCPNN applied to FAERS data (2004–2019) identified disproportionate reporting of gastrointestinal, hepatic, and metabolic AEs. Signal scores (e.g., reporting odds ratios) were stratified by system organ class and adjusted for confounders like concomitant medications, providing a framework for post-marketing surveillance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Azaniumyl-4-methylsulfanylbutanoate
2-Azaniumyl-4-methylsulfanylbutanoate
Lopinavir
2-Azaniumyl-4-methylsulfanylbutanoate
2-Azaniumyl-4-methylsulfanylbutanoate
Lopinavir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。